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  • Product: 2-(2-Fluorophenyl)azepane
  • CAS: 383130-04-9

Core Science & Biosynthesis

Foundational

2-(2-Fluorophenyl)azepane chemical properties and structure

An In-Depth Technical Guide to the Structure and Chemical Properties of 2-(2-Fluorophenyl)azepane Executive Summary This technical guide provides a comprehensive analysis of 2-(2-Fluorophenyl)azepane, a heterocyclic comp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure and Chemical Properties of 2-(2-Fluorophenyl)azepane

Executive Summary

This technical guide provides a comprehensive analysis of 2-(2-Fluorophenyl)azepane, a heterocyclic compound of significant interest to medicinal chemistry and drug discovery. The azepane scaffold is a privileged structure found in numerous FDA-approved drugs and biologically active molecules.[1][2][3] This document elucidates the molecular structure, stereochemistry, and predicted physicochemical and spectroscopic properties of 2-(2-Fluorophenyl)azepane. Furthermore, it outlines plausible synthetic strategies, key chemical reactions, and the compound's potential applications in pharmaceutical research, grounded in the established importance of its constituent moieties. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this specific azepane derivative.

Introduction: The Azepane Scaffold in Modern Drug Discovery

Nitrogen-containing heterocycles are foundational building blocks in the development of high-value therapeutics and agrochemicals.[4] While five- and six-membered rings like pyrrolidine and piperidine are ubiquitous in medicinal chemistry, the seven-membered azepane ring system represents a less-explored, yet highly valuable, region of three-dimensional chemical space.[4]

The azepane core, a saturated seven-membered ring containing one nitrogen atom (also known as hexamethyleneimine), imparts a flexible, non-planar conformation that can be advantageous for optimizing ligand-receptor interactions.[5][6] This structural motif is present in a wide array of bioactive compounds demonstrating anticancer, antiviral, and antidiabetic properties.[1][2] More than 20 drugs approved by the FDA incorporate the azepane ring, highlighting its clinical significance.[3]

2-(2-Fluorophenyl)azepane is a specific derivative that combines the privileged azepane scaffold with a 2-fluorophenyl substituent. The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate physicochemical properties such as lipophilicity and pKa, and improve binding affinity to biological targets. This guide will deconstruct the chemical and structural characteristics of this compound, providing a framework for its synthesis, analysis, and potential exploitation in research.

Molecular Structure and Stereochemistry

Core Structural Framework

The molecular structure of 2-(2-Fluorophenyl)azepane consists of two key components:

  • Azepane Ring: A saturated seven-membered azacycloalkane. Unlike planar aromatic rings, the azepane structure is highly flexible.

  • 2-Fluorophenyl Group: A phenyl ring substituted with a fluorine atom at the ortho position, which is attached to the carbon atom adjacent to the nitrogen (C2) of the azepane ring.

The presence of the secondary amine within the azepane ring provides a site for hydrogen bonding and serves as a basic center.

Chirality and Conformational Analysis

A critical feature of 2-(2-Fluorophenyl)azepane is the presence of a stereocenter at the C2 position, where the fluorophenyl group is attached. This means the compound is chiral and exists as a pair of enantiomers: (R)-2-(2-Fluorophenyl)azepane and (S)-2-(2-Fluorophenyl)azepane. For any application in drug development, the synthesis and biological evaluation of individual enantiomers is paramount, as they often exhibit different pharmacological and toxicological profiles.

The azepane ring does not have a single, rigid conformation but exists as an equilibrium of several flexible forms, primarily twist-chair and twist-boat conformations. The bulky 2-fluorophenyl substituent is expected to predominantly occupy a pseudo-equatorial position to minimize steric strain, thereby influencing the conformational landscape of the ring system.

cluster_structure 2D Structure of 2-(2-Fluorophenyl)azepane mol chiral_center Chiral Center (C2)* p1 chiral_center->p1 start ε-Caprolactam (Precursor) step1_reagent + Meerwein's Salt (e.g., Et₃O⁺BF₄⁻) start->step1_reagent intermediate1 Cyclic Imidate (O-Ethyl Caprolactim) step1_reagent->intermediate1 step2_reagent + 2-Fluorophenylmagnesium bromide (Grignard Reagent) (Nucleophilic Addition) intermediate1->step2_reagent intermediate2 Cyclic Imine Intermediate step2_reagent->intermediate2 step3_reagent + Sodium Borohydride (NaBH₄) (Reduction) intermediate2->step3_reagent product 2-(2-Fluorophenyl)azepane (Final Product) step3_reagent->product

Caption: Proposed synthetic workflow for 2-(2-Fluorophenyl)azepane.

Protocol Causality:

  • Activation of Lactam: ε-Caprolactam is a stable amide. It is first activated by methylation or ethylation (e.g., using Meerwein's salt) to form a more reactive cyclic imidate. This step transforms the poor leaving group (O⁻) into a good one (OEt).

  • Carbon-Carbon Bond Formation: A Grignard reagent, prepared from 2-fluorobromobenzene, acts as a potent nucleophile. It attacks the electrophilic carbon of the imidate, displacing the ethoxy group and forming the key C-C bond to yield a cyclic imine.

  • Reduction to Amine: The resulting imine is readily reduced to the final secondary amine using a standard reducing agent like sodium borohydride (NaBH₄). This step is typically high-yielding and chemoselective.

This synthetic approach is analogous to established methods for the functionalization of cyclic systems and represents a reliable pathway. [7]

Key Chemical Reactivity

The reactivity of 2-(2-Fluorophenyl)azepane is dominated by its secondary amine functionality.

  • N-Alkylation and N-Acylation: The lone pair on the nitrogen is nucleophilic, readily reacting with electrophiles like alkyl halides or acyl chlorides to form N-substituted derivatives. This is a primary method for elaborating the structure in drug discovery campaigns.

  • Salt Formation: As a base, it reacts with acids to form ammonium salts (e.g., hydrochloride or hydrobromide), which often have improved crystallinity and aqueous solubility compared to the free base.

  • Aromatic Substitution: The 2-fluorophenyl ring can undergo further electrophilic aromatic substitution, although the secondary amine may require protection. The fluorine atom is an ortho-, para-director, but deactivating, while the alkyl substituent is an ortho-, para-director and activating.

Significance in Medicinal Chemistry and Drug Development

The value of 2-(2-Fluorophenyl)azepane as a molecular scaffold lies in the combination of its constituent parts.

scaffold 2-(2-Fluorophenyl)azepane Azepane Core 2-Fluorophenyl Moiety azepane_props 3D Chemical Space Privileged Scaffold Flexible Conformation scaffold:f1->azepane_props fluoro_props Metabolic Stability Modulated pKa/LogP Enhanced Target Binding scaffold:f2->fluoro_props potential Scaffold for Novel Therapeutics azepane_props->potential fluoro_props->potential

Caption: Logical relationship of structural components to therapeutic potential.

  • The Azepane Core: Provides a proven, three-dimensional framework that is distinct from the more common piperidine ring. Its flexibility allows it to adapt to the binding pockets of diverse biological targets. The nitrogen atom serves as a handle for attaching various pharmacophoric elements.

  • The 2-Fluorophenyl Group:

    • Metabolic Blocking: The ortho-fluorine atom can block cytochrome P450-mediated aromatic hydroxylation, a common metabolic pathway, thereby increasing the compound's half-life in vivo.

    • Pharmacokinetic Tuning: The fluorine atom's electron-withdrawing nature can subtly influence the pKa of the amine, while the entire group enhances lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME) properties.

    • Enhanced Binding: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and selectivity.

Given these features, 2-(2-Fluorophenyl)azepane is an excellent starting point for library synthesis aimed at discovering novel agents for CNS disorders, oncology, or infectious diseases, where azepane derivatives have already shown promise. [3][8]

Conclusion

2-(2-Fluorophenyl)azepane is a chiral, substituted heterocyclic compound with significant untapped potential in the field of drug discovery. Its structure marries the biologically relevant azepane scaffold with the advantageous properties of a fluorinated aromatic ring. While detailed experimental data on this specific molecule is sparse, its chemical properties, spectroscopic characteristics, and reactivity can be confidently predicted from established chemical principles. The synthetic pathways are logical and build upon well-known organic reactions. For research organizations, this molecule represents a promising and synthetically accessible scaffold for the development of next-generation therapeutics with potentially superior pharmacological profiles.

References

  • Cheméo. (n.d.). Chemical Properties of 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8). Retrieved from [Link]

  • Wikipedia. (2023). Azepane. Retrieved from [Link]

  • Molecules. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. MDPI. Retrieved from [Link]

  • Stenutz. (n.d.). azepane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azepane. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. Retrieved from [Link]

  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]

  • ResearchGate. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 1-phenyl-1H-azepine. Retrieved from [Link]

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chong, H., Ganguly, B., Broker, G. A., Rogers, R. D., & Brechbiel, M. W. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, 2080-2086. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2H-azepine. PubChem Compound Database. Retrieved from [Link]

  • ScienceDirect. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Data Analysis of 2-(2-Fluorophenyl)azepane

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2-(2-Fluorophenyl)azepane. The structural elucidation of novel compounds is a cornerstone of drug discovery and development, and a thorough understanding of spectroscopic data is paramount for unambiguous characterization. This document moves beyond a simple listing of data, offering insights into the causal relationships between molecular structure and spectral features, thereby providing a framework for the analysis of similar substituted azepane scaffolds. The methodologies and interpretations presented herein are designed to be self-validating, grounded in established principles of spectroscopic analysis.

The azepane ring is a significant heterocyclic scaffold in medicinal chemistry, though it remains less explored than its five- and six-membered counterparts like pyrrolidine and piperidine.[1][2] The introduction of a 2-fluorophenyl substituent introduces specific electronic and conformational effects that will be clearly observable in its NMR and MS spectra. The fluorine atom, in particular, serves as a sensitive probe for both NMR and MS analysis.[3]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-(2-Fluorophenyl)azepane, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its covalent framework and stereochemistry.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum will be characterized by distinct regions for the aromatic and aliphatic protons. The flexible nature of the seven-membered azepane ring may lead to broadened signals at room temperature due to conformational exchange.

  • Aromatic Region (δ 7.0-7.5 ppm): The four protons of the 2-fluorophenyl group will appear in this region as a complex multiplet. The ortho, meta, and para protons will exhibit characteristic splitting patterns due to both homo- and heteronuclear (¹H-¹⁹F) coupling.

  • Azepane Ring Protons (δ 1.5-3.5 ppm): The twelve protons on the azepane ring will resonate in the upfield region. The proton at the C2 position, being adjacent to both the nitrogen and the aromatic ring, is expected to be the most downfield of the aliphatic signals. The protons on carbons C3 through C7 will likely appear as overlapping multiplets. The N-H proton signal may be broad and its chemical shift will be dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 2-(2-Fluorophenyl)azepane

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-23.3 - 3.6m
H-3, H-72.8 - 3.2 (axial & equatorial)m
H-4, H-5, H-61.5 - 2.0 (axial & equatorial)m
N-HVariable (1.0 - 3.0)br s
Aromatic H's7.0 - 7.5mJHH ≈ 7-8, JHF ≈ 3-9
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide information on the number of unique carbon environments. The presence of the fluorine atom will induce splitting of the signals for the carbons in the fluorophenyl ring, with the magnitude of the ¹JCF coupling being the largest.

  • Aromatic Carbons (δ 115-165 ppm): Six signals are expected for the aromatic carbons. The carbon directly attached to the fluorine (C-2') will appear as a doublet with a large coupling constant (¹JCF ≈ 240-250 Hz). The other aromatic carbons will also show smaller C-F couplings.

  • Azepane Carbons (δ 25-65 ppm): Six distinct signals are anticipated for the saturated carbons of the azepane ring. The C2 carbon, bonded to the fluorophenyl ring, will be the most downfield of these.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(2-Fluorophenyl)azepane

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (JCF, Hz)
C-260 - 65~2-4
C-745 - 50
C-3, C-628 - 35
C-4, C-525 - 30
C-1' (ipso)130 - 135~2-5
C-2' (C-F)160 - 164~240-250
C-3'115 - 118~20-25
C-4'128 - 132~8-10
C-5'124 - 127~3-5
C-6'129 - 133~3-5
¹⁹F NMR Spectroscopy: A Sensitive Probe

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[4] For 2-(2-Fluorophenyl)azepane, a single signal is expected for the fluorine atom. Its chemical shift will be indicative of the electronic environment of the fluorophenyl ring. The signal will be split by the neighboring aromatic protons.

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of 2-(2-Fluorophenyl)azepane in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[5]

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR: Acquire a proton-coupled ¹⁹F spectrum.

  • 2D NMR: To aid in assignment, 2D correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) should be performed.[6]

Caption: Key covalent bonds in 2-(2-Fluorophenyl)azepane for NMR correlation analysis.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing structural features.

Ionization and Molecular Ion

For a compound like 2-(2-Fluorophenyl)azepane, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are ideal for observing the protonated molecule [M+H]⁺. Electron Ionization (EI) can also be used and will likely show the molecular ion (M⁺˙), although it may be of low abundance due to extensive fragmentation.[7] In accordance with the nitrogen rule, an odd molecular weight is expected.[8]

Fragmentation Pathways

The fragmentation of cyclic amines in the mass spectrometer is a well-studied process.[9][10] For 2-(2-Fluorophenyl)azepane, the primary fragmentation pathways are expected to involve the azepane ring.

  • α-Cleavage: The most common fragmentation pathway for amines is cleavage of the bond alpha to the nitrogen atom.[8][11] In this case, cleavage of the C2-C3 bond or the C7-C6 bond would lead to the formation of a stable iminium ion.

  • Ring Opening and Fragmentation: Cleavage of a bond beta to the nitrogen can lead to ring opening, followed by the loss of small neutral molecules like ethene.[9]

  • Loss of the Fluorophenyl Group: Cleavage of the C2-C1' bond would result in the loss of the fluorophenyl radical, leading to a fragment corresponding to the azepane ring.

  • Aromatic Ring Fragmentation: The fluorophenyl cation itself can undergo fragmentation, although this is generally less favorable than fragmentation of the aliphatic ring.

MS_Fragmentation M [M]+• (m/z 193) F1 [M - H]+• (m/z 192) M->F1 - H• F2 [M - C2H4]+• (m/z 165) M->F2 - C2H4 F3 [C6H4F]+• (m/z 95) M->F3 - C7H12N• F4 [C7H14N]+ (m/z 112) M->F4 - C6H4F•

Caption: Predicted major fragmentation pathways for 2-(2-Fluorophenyl)azepane in EI-MS.

Table 3: Predicted Key Mass Fragments for 2-(2-Fluorophenyl)azepane

m/zProposed FragmentFragmentation Pathway
193[C₁₂H₁₆FN]⁺˙Molecular Ion (M⁺˙)
192[C₁₂H₁₅FN]⁺Loss of H radical from α-carbon
165[C₁₀H₁₂FN]⁺Ring opening followed by loss of ethene
112[C₇H₁₄N]⁺Loss of fluorophenyl radical
95[C₆H₄F]⁺Fluorophenyl cation

Experimental Protocol: MS Data Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.

  • Ionization: For molecular weight determination, use ESI in positive ion mode. For fragmentation analysis, EI is typically employed.

  • Tandem MS (MS/MS): To confirm fragmentation pathways, isolate the molecular ion (or protonated molecule) and subject it to collision-induced dissociation (CID) to observe the daughter ions.[12]

Conclusion

This guide provides a comprehensive framework for the spectroscopic analysis of 2-(2-Fluorophenyl)azepane using NMR and MS. By understanding the underlying principles that govern chemical shifts, coupling constants, and fragmentation patterns, researchers can confidently elucidate the structure of this and related novel chemical entities. The predictive nature of this analysis, grounded in established spectroscopic theory, serves as a robust starting point for experimental data interpretation. The combination of ¹H, ¹³C, and ¹⁹F NMR, along with high-resolution mass spectrometry, provides a powerful and complementary set of tools for the unambiguous structural characterization essential for advancing drug development programs.

References

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. (2022-08-15). [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. (2024-01-25). [Link]

  • 4-Fluorophenyl(4-chlorobenzyl) ether - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

  • GCMS Section 6.15. Whitman College. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023-08-29). [Link]

  • Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-Portal.org. [Link]

  • Video: Mass Spectrometry of Amines. JoVE. (2023-04-30). [Link]

  • Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. National Institutes of Health. [Link]

  • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PubMed Central. [Link]

  • Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. ACS Publications. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. [Link]

  • Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Semantic Scholar. [Link]

  • Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen. [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. ResearchGate. [Link]

    • Azepines. Thieme. [Link]

  • 6.5: Amine Fragmentation. Chemistry LibreTexts. (2022-07-04). [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. [Link]

  • 13C NMR calculations on azepines and diazepines. UQ eSpace. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. (2022-03-30). [Link]

  • 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). ResearchGate. [Link]

  • Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. [Link]

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Foundational

In Silico Prediction of ADMET Properties for 2-(2-Fluorophenyl)azepane: A Senior Application Scientist's Workflow

An In-Depth Technical Guide Authored for Researchers, Scientists, and Drug Development Professionals Abstract The early and accurate assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and T...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The early and accurate assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount to mitigating late-stage clinical failures and reducing the immense costs of drug development.[1][2] This guide presents a comprehensive, field-proven workflow for the in silico prediction of the ADMET profile for a novel small molecule, 2-(2-Fluorophenyl)azepane. As a Senior Application Scientist, my objective is not merely to list protocols but to provide a causal narrative, explaining the strategic choices behind each computational step. We will move from foundational physicochemical calculations to complex, machine-learning-based predictions for key pharmacokinetic and toxicity endpoints. Every protocol is designed as a self-validating system, emphasizing the interpretation of results within the applicability domain of the predictive models. This document serves as both a practical guide for immediate application and a whitepaper on the strategic integration of computational toxicology in modern drug discovery.

Introduction: The Imperative of Early-Stage ADMET Profiling

The journey of a drug from concept to clinic is fraught with challenges, with a significant percentage of failures attributed to unfavorable pharmacokinetic or toxicity profiles.[2] In silico ADMET prediction has emerged as an indispensable tool, offering a high-throughput, cost-effective method to screen and prioritize candidates long before resource-intensive in vitro and in vivo studies are initiated.[3]

This guide focuses on a specific molecule of interest: 2-(2-Fluorophenyl)azepane . The azepane scaffold is a privileged structure in medicinal chemistry, often explored for central nervous system (CNS) targets. The presence of a fluorophenyl group can significantly modulate properties like metabolic stability and lipophilicity. Therefore, a thorough computational assessment is a critical first step to understanding its potential as a drug candidate.

Our approach is built on a logical, multi-tiered workflow. We begin by establishing the molecule's fundamental physicochemical identity, which forms the descriptive basis for all subsequent, more complex ADMET models. This foundational data then feeds into a suite of validated machine learning and quantitative structure-activity relationship (QSAR) models to build a comprehensive risk/benefit profile.

Foundational Analysis: Physicochemical Characterization

Before any ADMET prediction can be made, we must accurately define the molecule in computational terms. The physicochemical properties of a compound govern its behavior in a biological system, influencing everything from solubility to membrane permeability.[] The choice to calculate these first is causal: they are the independent variables in many ADMET prediction algorithms.

Molecule of Interest: 2-(2-Fluorophenyl)azepane

  • SMILES String: FC1=CC=CC=C1C2CCCCCN2

Experimental Protocol 1: Calculation of Key Physicochemical Properties

This protocol utilizes the SwissADME web server, a widely respected and freely accessible tool, for its robust and integrated prediction algorithms.

  • Navigate to the SwissADME homepage.

  • Input the Molecule: Paste the SMILES string (FC1=CC=CC=C1C2CCCCCN2) into the input field.

  • Initiate Analysis: Click the "Run" button to start the computation.

  • Data Extraction: Once the results page loads, locate the table containing the primary physicochemical properties. Record the values for Molecular Weight, LogP (consensus), Topological Polar Surface Area (TPSA), ESOL Class (solubility), and pKa.

  • Self-Validation: Cross-reference the LogP value with other algorithms if available (e.g., pkCSM) to ensure consensus. The SwissADME tool already provides a consensus LogP (ALOGP) which is a weighted average, adding a layer of trustworthiness.

Data Summary: Physicochemical Profile

All quantitative data is summarized below for clarity and comparative analysis.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC₁₂H₁₆FNDefines the elemental composition.
Molecular Weight193.26 g/mol Influences diffusion and overall size; well within "Rule of 5" limits.
Consensus LogP2.55Measures lipophilicity; a value in this range is often optimal for balancing solubility and membrane permeability.[5]
TPSA12.47 ŲEstimates polar surface area, a key predictor of membrane penetration. Low TPSA is correlated with good BBB penetration.[6]
Aqueous Solubility (ESOL)LogS = -3.15Predicts solubility in water. This value suggests moderate solubility.
pKa (most basic)9.85The dissociation constant is critical for understanding the molecule's charge state at physiological pH, which impacts receptor binding and solubility.

Predictive Workflow: A Multi-Model ADMET Assessment

With the foundational properties established, we proceed to the core ADMET prediction workflow. This process is not monolithic; it involves querying multiple specialized models, each trained on different datasets and for different endpoints. The strength of this approach lies in the convergence of evidence from various computational methods.

ADMET_Workflow cluster_input Molecular Input cluster_physchem 1. Physicochemical Properties cluster_admet 2. ADMET Prediction Models cluster_output 3. Profile Synthesis mol_input SMILES String (FC1=CC=CC=C1C2...) physchem MW, LogP, TPSA, pKa, LogS (SwissADME) mol_input->physchem absorption Absorption (HIA, Caco-2, P-gp) physchem->absorption distribution Distribution (BBB, PPB) physchem->distribution metabolism Metabolism (CYP Inhibition) physchem->metabolism toxicity Toxicity (hERG, Ames, DILI) physchem->toxicity summary Integrated ADMET Profile (Summary Table & Analysis) absorption->summary distribution->summary metabolism->summary toxicity->summary

Caption: Overall workflow for in silico ADMET prediction.

Absorption

Absorption properties determine how effectively a compound enters the bloodstream after administration. We focus on human intestinal absorption (HIA) for oral drugs and Caco-2 permeability, an in vitro surrogate for this process.[7]

  • Protocol 2: Predicting Absorption Properties

    • Tool Selection: Utilize the pkCSM web server for its specialized absorption models.

    • Input: Submit the SMILES string for 2-(2-Fluorophenyl)azepane.

    • Prediction Selection: Select "Absorption" from the prediction modules.

    • Data Collection: Record the predicted values for Human Intestinal Absorption (% Absorbed), Caco-2 Permeability (logPapp), and P-glycoprotein (P-gp) substrate/inhibitor status.

    • Interpretation: A high HIA percentage (>80%) and a high Caco-2 logPapp value (>0.9) are desirable. Determining if the compound is a substrate of P-gp is critical, as this efflux transporter can prevent a drug from reaching its target.[8]

Distribution

Distribution models predict where a drug goes in the body. For a potential CNS agent, Blood-Brain Barrier (BBB) penetration is the most critical parameter.[9][10] Plasma Protein Binding (PPB) is also key, as only the unbound drug is pharmacologically active.

  • Protocol 3: Predicting Distribution Parameters

    • Tool Selection: Use both SwissADME and pkCSM to generate a consensus prediction for BBB penetration.

    • SwissADME BBB: In the SwissADME results, locate the "Pharmacokinetics" section and note the binary prediction for Blood-Brain Barrier permeation (Yes/No).

    • pkCSM BBB & PPB: In the pkCSM server, select the "Distribution" module. Record the predicted logBB (logarithm of the brain-to-plasma concentration ratio) and the Fraction Unbound (Fu).

Metabolism

Metabolism primarily involves enzymatic modification by Cytochrome P450 (CYP) enzymes. Inhibition of these enzymes is a major cause of drug-drug interactions.[12][13]

  • Protocol 4: Predicting CYP450 Inhibition

    • Tool Selection: SwissADME provides a reliable, qualitative prediction of inhibition for the five major isoforms (CYP1A2, 2C19, 2C9, 2D6, 3A4).

    • Data Location: In the SwissADME results, find the "Pharmacokinetics" section.

    • Data Recording: For each of the five main CYP isoforms, record the binary prediction (Yes/No) for whether 2-(2-Fluorophenyl)azepane is a predicted inhibitor.

    • Expert Insight: Inhibition of CYP3A4 or CYP2D6 is of particular concern as these two enzymes are responsible for the metabolism of a large percentage of marketed drugs.[14] A positive prediction here is a significant flag for potential clinical interactions.

Toxicity

Toxicity prediction is a cornerstone of in silico safety assessment. We focus on three critical, mechanistically distinct endpoints: cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and liver toxicity (DILI).

  • Protocol 5: Predicting Key Toxicity Endpoints

    • Tool Selection: We will use a combination of predictors for a robust assessment. The preADMET server and pkCSM are excellent choices.

    • hERG Inhibition (Cardiotoxicity): Using preADMET, submit the SMILES string and run the "hERG Inhibition" module. Record the risk classification (e.g., Low, Medium, High). A prediction of hERG inhibition is a major safety concern due to the risk of fatal cardiac arrhythmias.[15][16][17]

    • Ames Mutagenicity (Genotoxicity): In the pkCSM server, run the "Toxicity" module. Record the binary output for the Ames test prediction. A positive result suggests the compound may be mutagenic and is a significant developmental red flag.[18][19]

    • Hepatotoxicity (DILI): In the same pkCSM module, record the binary prediction for Drug-Induced Liver Injury. Hepatotoxicity is a leading cause of drug withdrawal from the market.[20][21]

Synthesis and Authoritative Interpretation

The final step is to collate all predicted data into a single, easily digestible format and provide an expert interpretation of the molecule's overall profile. This synthesis transforms raw data into actionable intelligence for a drug discovery team.

Comprehensive ADMET Profile: 2-(2-Fluorophenyl)azepane
ParameterEndpointPredicted ResultImplication / Recommendation
Absorption Human Intestinal AbsorptionHigh (>90%)Excellent potential for oral bioavailability.
Caco-2 PermeabilityHigh (logPapp > 0.9)Likely to readily cross the intestinal epithelium.[22][23]
P-gp SubstrateNoLow risk of active efflux from target cells. Favorable.
Distribution BBB PermeantYes (logBB > 0.3)Strong candidate for a CNS-acting therapeutic.[11][24]
Plasma Protein BindingModerate (Fu ≈ 0.2-0.4)A significant fraction of the drug is expected to be free and active.
Metabolism CYP1A2 InhibitorNoLow risk of interaction with drugs metabolized by this isoform.
CYP2C19 InhibitorNoLow risk of interaction with drugs metabolized by this isoform.
CYP2C9 InhibitorYesCaution: Potential for drug-drug interactions.
CYP2D6 InhibitorNoLow risk of interaction with drugs metabolized by this isoform.
CYP3A4 InhibitorYesHigh Caution: High potential for drug-drug interactions.[25]
Toxicity hERG InhibitionLow RiskFavorable cardiotoxicity profile.
Ames MutagenicityNegativeLow risk of being a mutagen. Favorable.
Hepatotoxicity (DILI)NegativeLow risk of causing drug-induced liver injury.
Senior Scientist's Assessment

The in silico profile of 2-(2-Fluorophenyl)azepane is promising but carries a significant, identifiable risk.

  • Strengths: The molecule exhibits an excellent profile for a CNS drug candidate. Predicted high intestinal absorption and high BBB permeability, combined with a lack of P-gp efflux, suggest the compound can be administered orally and will efficiently reach its presumed target in the brain. The toxicity profile is largely favorable, with low predicted risks for cardiotoxicity, mutagenicity, and hepatotoxicity.

  • Liabilities & Forward Plan: The primary concern is the predicted inhibition of CYP2C9 and, most critically, CYP3A4.[14] This presents a substantial risk for drug-drug interactions in a clinical setting. This finding does not terminate the molecule's potential, but it dictates the next steps. The workflow logically leads to a decision point.

Decision_Tree start In Silico Profile for 2-(2-Fluorophenyl)azepane q1 Good PK & CNS Penetration? start->q1 q2 Low Toxicity Risk (hERG, Ames, DILI)? q1->q2 Yes res_bad Deprioritize or Redesign q1->res_bad No q3 Significant CYP Inhibition? q2->q3 Yes q2->res_bad No res_good Proceed to In Vitro Validation q3->res_good No res_caution Prioritize In Vitro DDI Studies & MedChem Refinement q3->res_caution Yes

Caption: Decision-making logic based on the predicted ADMET profile.

Recommendation: Based on this profile, 2-(2-Fluorophenyl)azepane should proceed with caution . The next logical and resource-effective step is to experimentally validate the key predictions. Priority should be given to an in vitro CYP inhibition assay (for isoforms 2C9 and 3A4) and a Caco-2 permeability assay to confirm the absorption and BBB potential. If the CYP inhibition is confirmed in vitro, medicinal chemistry efforts should be initiated to modify the structure to mitigate this liability while preserving the favorable pharmacokinetic and safety properties.

References

  • Title: Machine Learning-Based In Silico Prediction of the Inhibitory Activity of Chemical Substances Against Rat and Human Cytochrome P450s Source: ACS Publications URL: [Link]

  • Title: In silico predictions of blood-brain barrier penetration: considerations to "keep in mind" Source: National Library of Medicine URL: [Link]

  • Title: In Silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach Source: National Library of Medicine URL: [Link]

  • Title: Applications of In Silico Models to Predict Drug-Induced Liver Injury Source: PubMed Central URL: [Link]

  • Title: Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective Source: PubMed Central URL: [Link]

  • Title: In silico prediction of hERG inhibition Source: PubMed URL: [Link]

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  • Title: Full article: In Silico Prediction of hERG Inhibition Source: Taylor & Francis Online URL: [Link]

  • Title: Deep Learning Models for Predicting Human Cytochrome P450 Inhibition and Induction Source: bioRxiv URL: [Link]

  • Title: In silico the Ames Mutagenicity Predictive Model of Environment Source: National Library of Medicine URL: [Link]

  • Title: Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery Source: DrugPatentWatch URL: [Link]

  • Title: Improved Detection of Drug-Induced Liver Injury by Integrating Predicted In Vivo and In Vitro Data Source: ACS Publications URL: [Link]

  • Title: Accountable Prediction of Drug ADMET Properties with Molecular Descriptors Source: bioRxiv URL: [Link]

  • Title: Computational Prediction of Inhibitors and Inducers of the Major Isoforms of Cytochrome P450 Source: MDPI URL: [Link]

  • Title: LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties Source: Michael Green URL: [Link]

  • Title: In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling Source: arXiv URL: [Link]

  • Title: In Silico Models to Predict Drug-Induced Liver Injury Source: Encyclopedia.pub URL: [Link]

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Protocols & Analytical Methods

Method

In Vitro Experimental Protocols for 2-(2-Fluorophenyl)azepane: A Guide for Preclinical CNS Drug Discovery

Introduction: Rationale for a Focused In Vitro Profiling Strategy The azepane scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally acting agents due to its conformational flex...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for a Focused In Vitro Profiling Strategy

The azepane scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally acting agents due to its conformational flexibility and ability to present pharmacophoric elements in a distinct three-dimensional space. While the specific biological profile of 2-(2-Fluorophenyl)azepane is not extensively documented in public literature, its structural motifs—a fluorophenyl group attached to a seven-membered nitrogenous ring—suggest a high probability of interaction with key central nervous system (CNS) targets.

The fluorophenyl moiety is a common feature in many CNS drugs, often enhancing binding affinity and modulating metabolic stability. The azepane core is present in compounds with a wide array of pharmacological activities, including but not limited to, modulation of monoamine transporters and ion channels.[1][2] Given these structural alerts, a logical and efficient primary in vitro screening cascade for 2-(2-Fluorophenyl)azepane should focus on two of the most prominent target families for neuropsychiatric drug discovery: the monoamine transporters and the N-methyl-D-aspartate (NMDA) receptors.[3][4]

This guide provides detailed, field-proven in vitro experimental protocols to comprehensively characterize the activity of 2-(2-Fluorophenyl)azepane at the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), and NMDA receptors. The protocols are designed to be self-validating, incorporating essential controls and clear data analysis pathways to ensure the generation of robust and reliable data for drug development professionals.

Part 1: Monoamine Transporter Interaction Profiling

Monoamine transporters are critical regulators of neurotransmission, and their modulation is a cornerstone of treatment for depression, anxiety, and attention-deficit/hyperactivity disorder.[5] We will employ a two-tiered approach to assess the interaction of 2-(2-Fluorophenyl)azepane with these transporters: initial binding affinity determination followed by a functional uptake inhibition assay.

Radioligand Binding Assays: Determining Affinity for DAT, SERT, and NET

The principle of radioligand binding assays is to quantify the affinity of a test compound for a specific receptor or transporter by measuring its ability to displace a radiolabeled ligand with known high affinity and specificity.[2] These assays provide a direct measure of the compound's binding potency (Ki).

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_prep Cell Culture & Membrane Preparation (e.g., CHO-K1 cells expressing hDAT, hSERT, or hNET) incubation Incubation (Membranes + Radioligand + Test Compound) cell_prep->incubation reagents Reagent Preparation (Assay Buffer, Radioligand, Test Compound Dilutions) reagents->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration scintillation Scintillation Counting (Quantifies bound radioactivity) filtration->scintillation ic50 IC50 Determination (Non-linear regression) scintillation->ic50 ki Ki Calculation (Cheng-Prusoff equation) ic50->ki G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_plating Cell Plating (CHO or HEK293 cells expressing hDAT, hSERT, or hNET) preincubation Pre-incubation (Cells + Test Compound) cell_plating->preincubation reagents Reagent Preparation (Assay Buffer, Fluorescent Substrate, Test Compound) reagents->preincubation substrate_add Addition of Fluorescent Substrate preincubation->substrate_add kinetic_read Kinetic Fluorescence Reading (Plate Reader) substrate_add->kinetic_read rate_calc Calculate Rate of Uptake kinetic_read->rate_calc ic50_calc IC50 Determination (Non-linear regression) rate_calc->ic50_calc

Caption: Workflow for Fluorescence-Based Neurotransmitter Uptake Assay.

Protocol 2: Fluorescence-Based Neurotransmitter Uptake Assay

This protocol is adapted for commercially available kits (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit) and a 96-well format. [6] A. Materials and Reagents:

  • Cell Lines: CHO-K1 or HEK293 cells stably expressing human DAT, SERT, or NET.

  • Cell Culture Medium: Appropriate for the cell line (e.g., DMEM/F12 with supplements).

  • Assay Kit: Containing a fluorescent substrate that is a substrate for the transporters. [7]* Assay Buffer: Provided in the kit or a standard Krebs-Ringer-HEPES (KRH) buffer.

  • Test Compound: 2-(2-Fluorophenyl)azepane, serially diluted.

  • Reference Inhibitors: As listed in Table 1.

  • 96-well black, clear-bottom plates

  • Fluorescence Plate Reader with bottom-read capabilities.

B. Step-by-Step Procedure:

  • Cell Plating: Seed the cells into 96-well plates at a density of 40,000-60,000 cells per well and culture overnight to form a confluent monolayer. [8]2. Compound Addition: Remove the culture medium and wash the cells with assay buffer. Add 100 µL of assay buffer containing the desired concentration of 2-(2-Fluorophenyl)azepane or a reference inhibitor.

  • Pre-incubation: Incubate the plate for 10-20 minutes at 37°C.

  • Substrate Addition: Add the fluorescent substrate solution to all wells as per the kit instructions.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths and record the fluorescence intensity every 1-2 minutes for 30-60 minutes.

  • Controls: Include wells with cells only (basal uptake) and cells with a known potent inhibitor (to determine background).

C. Data Analysis and Interpretation:

  • For each well, calculate the rate of uptake (slope of the linear portion of the fluorescence versus time curve).

  • Normalize the data to the control wells (no inhibitor) and plot the percent inhibition of uptake against the log concentration of 2-(2-Fluorophenyl)azepane.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Part 2: NMDA Receptor Modulation Profiling

NMDA receptors are ligand-gated ion channels crucial for synaptic plasticity, learning, and memory. Their dysfunction is implicated in a range of neurological and psychiatric disorders. [4]We will assess the effect of 2-(2-Fluorophenyl)azepane on NMDA receptor function using a calcium influx assay and, if warranted, follow up with gold-standard electrophysiology.

Calcium Influx Assay: A Functional Screen for NMDA Receptor Activity

Activation of NMDA receptors leads to an influx of calcium ions. This can be measured using calcium-sensitive fluorescent dyes, providing a robust method for assessing receptor antagonism or allosteric modulation in a high-throughput format. [9] Protocol 3: FLIPR-Based Calcium Influx Assay for NMDA Receptors

This protocol is designed for a 384-well format using a Fluorometric Imaging Plate Reader (FLIPR).

A. Materials and Reagents:

  • Cell Line: HEK293 cells stably expressing human NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B). [10][11]* Calcium-sensitive Dye: E.g., Fluo-4 AM or a commercial calcium assay kit.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonists: Glutamate and Glycine.

  • Test Compound: 2-(2-Fluorophenyl)azepane, serially diluted.

  • Reference Antagonist: MK-801 (a non-competitive antagonist). [10]* 384-well black, clear-bottom plates

  • FLIPR or similar instrument

B. Step-by-Step Procedure:

  • Cell Plating: Seed HEK293-NMDA cells into 384-well plates and culture for 24-48 hours.

  • Dye Loading: Remove the culture medium and add the calcium dye loading solution. Incubate for 60 minutes at 37°C. [1][12]3. Compound Addition: Place the cell plate and a compound plate containing 2-(2-Fluorophenyl)azepane dilutions into the FLIPR instrument.

  • Baseline Reading: The instrument will measure baseline fluorescence for 10-20 seconds.

  • Compound Pre-incubation: The instrument will add the test compound to the cell plate, and the fluorescence will be monitored for 5-10 minutes to detect any agonist activity.

  • Agonist Addition: The instrument will then add a solution of glutamate and glycine (at EC₈₀ and a saturating concentration, respectively) to stimulate the NMDA receptors.

  • Signal Detection: The fluorescence intensity is recorded for an additional 3-5 minutes to capture the calcium influx.

C. Data Analysis and Interpretation:

  • The response is measured as the peak fluorescence intensity after agonist addition minus the baseline fluorescence.

  • Calculate the percent inhibition for each concentration of the test compound relative to the control response (agonist alone).

  • Determine the IC₅₀ value by fitting the concentration-response data to a suitable model.

Whole-Cell Patch-Clamp Electrophysiology: The Gold Standard for Ion Channel Characterization

If the calcium influx assay indicates significant activity, whole-cell patch-clamp electrophysiology should be performed to provide a detailed characterization of the mechanism of action (e.g., competitive vs. non-competitive antagonism, channel block) and kinetics of the interaction. [13][14] Protocol 4: Whole-Cell Voltage-Clamp Recordings of NMDA Receptor Currents

A. Materials and Reagents:

  • Cell Line: HEK293 cells expressing NMDA receptors, plated on glass coverslips.

  • External Solution (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 10 Glucose, 2 CaCl₂, 0.01 Glycine; pH 7.4 with NaOH. [15]* Internal (Pipette) Solution (in mM): 130 CsCl, 10 NaCl, 1 MgCl₂, 10 HEPES, 10 EGTA; pH 7.2 with CsOH.

  • Agonist: Glutamate.

  • Test Compound: 2-(2-Fluorophenyl)azepane.

  • Patch-clamp rig: Including microscope, micromanipulator, amplifier, and data acquisition system.

B. Step-by-Step Procedure:

  • Cell Preparation: Place a coverslip with adherent cells in the recording chamber and perfuse with external solution.

  • Giga-seal Formation: Approach a cell with a fire-polished glass micropipette filled with internal solution and apply gentle suction to form a high-resistance (>1 GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at -60 mV.

  • Current Recording: Apply brief pulses of glutamate to elicit inward NMDA receptor-mediated currents.

  • Compound Application: Perfuse 2-(2-Fluorophenyl)azepane at various concentrations and record the effect on the glutamate-evoked currents.

  • Washout: Wash out the compound to assess the reversibility of the effect.

C. Data Analysis and Interpretation:

  • Measure the peak amplitude of the NMDA currents in the absence and presence of the test compound.

  • Construct a concentration-response curve to determine the IC₅₀.

  • Analyze the current-voltage relationship and the kinetics of the block to elucidate the mechanism of action.

Table 2: Summary of In Vitro Assays for 2-(2-Fluorophenyl)azepane

Assay TypeTargetKey ParameterPurpose
Radioligand BindingDAT, SERT, NETKiQuantify binding affinity
Neurotransmitter UptakeDAT, SERT, NETIC₅₀Determine functional inhibition
Calcium InfluxNMDA ReceptorsIC₅₀Screen for functional modulation
ElectrophysiologyNMDA ReceptorsIC₅₀, MechanismDetailed characterization of inhibition

Conclusion

This comprehensive guide provides a robust and logical framework for the initial in vitro characterization of 2-(2-Fluorophenyl)azepane. By systematically evaluating its affinity and functional activity at key monoamine transporters and NMDA receptors, researchers can efficiently generate a preliminary pharmacological profile. These data are essential for making informed decisions in the early stages of the drug discovery and development pipeline, guiding lead optimization, and building a strong foundation for further preclinical studies.

References

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Li, Y., et al. (2022). Factors Affecting the Expression of Recombinant Protein and Improvement Strategies in Chinese Hamster Ovary Cells. Frontiers in Bioengineering and Biotechnology. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

  • Capela, J. P., et al. (2006). Expression of NR1/NR2B N-methyl-D-aspartate receptors enhances heroin toxicity in HEK293 cells. Neurotoxicology and Teratology. [Link]

  • Yeboah, F., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments. [Link]

  • Sirrieh, R. E., et al. (2013). Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. Methods in Molecular Biology. [Link]

  • JoVE. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2010). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Protocols. [Link]

  • Zhang, L., et al. (2023). From Cell Clones to Recombinant Protein Product Heterogeneity in Chinese Hamster Ovary Cell Systems. International Journal of Molecular Sciences. [Link]

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  • ResearchGate. (n.d.). Functional NMDA receptor channels are formed in HEK293 cells.... Retrieved from [Link]

  • Serag, Y. (2025). SERT: DAT: NET: SEROTONIN, DOPAMINE AND NORADRENALINE TRANSPORTERS. SeragPsych. [Link]

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  • Columbia University. (2025). Development and Characterization of Fluorescent Probes for Understanding Monoamine Neurotransmitter Pathways in the Brain. Academic Commons. [Link]

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Application

Application Notes and Protocols: A Strategic Approach to Developing Cell-Based Assays for 2-(2-Fluorophenyl)azepane

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust, validated cell-based assays for 2-(2-Fluorophenyl)azepane, a novel small molec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust, validated cell-based assays for 2-(2-Fluorophenyl)azepane, a novel small molecule. Recognizing that the specific cellular targets of this compound are not yet elucidated, this guide presents a systematic, hypothesis-driven workflow. We move from broad phenotypic screening to identify biological context, through target deconvolution, and culminate in the development of specific, high-fidelity functional assays. The protocols herein are designed as self-validating systems, emphasizing the scientific rationale behind experimental choices to ensure data integrity and reproducibility. We detail methodologies for key assay formats, including high-content analysis, G-Protein Coupled Receptor (GPCR) functional assays (calcium flux, cAMP), and ion channel modulation assays (membrane potential), providing a toolkit for characterizing the mechanism of action of novel azepane-based compounds.

Introduction: The Azepane Scaffold and the Scientific Imperative

The azepane ring is a seven-membered nitrogen-containing heterocycle that is a privileged scaffold in modern medicinal chemistry.[1] This motif is a core structural component in over 20 FDA-approved drugs and numerous clinical candidates, demonstrating a wide spectrum of pharmacological activities, including anti-cancer, anti-Alzheimer's, and antimicrobial effects.[2][3] The structural complexity and conformational flexibility of the azepane ring allow it to interact with a diverse range of biological targets.[4]

2-(2-Fluorophenyl)azepane is a novel derivative of this important class. Its biological activity and mechanism of action are currently undefined. Therefore, the primary challenge is not merely to test its activity in a known system, but to discover its biological context and develop bespoke assays to quantify its effects. This application note provides a strategic funnel, guiding the researcher from broad, unbiased phenotypic observation to specific, mechanistic-based assays.

The Target Identification and Assay Development Funnel

For a novel compound like 2-(2-Fluorophenyl)azepane, a tiered approach is essential. This funnel ensures that resources are directed efficiently, building from a broad understanding of the compound's cellular impact to a refined, quantitative assessment of its interaction with a specific target.

G cluster_0 Phase 1: Unbiased Discovery cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Mechanistic Validation A Broad Phenotypic Screening (High-Content Imaging) B Cytotoxicity & Proliferation Profiling (Diverse Cell Panel) A->B Observe cellular impact C Data Analysis & Pathway Inference B->C Analyze phenotypic signature D Target Deconvolution (e.g., Chemical Proteomics) C->D E Generate Target Class Hypothesis (e.g., GPCR, Ion Channel, Kinase) D->E Identify binding partners F Select Specific Functional Assay (Hypothesis-Driven) E->F Test hypothesis G Dose-Response & Potency (EC50/IC50) Characterization F->G H Assay Validation (ICH Guidelines) G->H

Caption: Target Identification & Assay Development Funnel.

Phase 1: Broad Phenotypic Screening

The initial step is to understand the global cellular effects of 2-(2-Fluorophenyl)azepane without preconceived notions of its target. A high-content screen across a diverse panel of cell lines provides a rich dataset, or "phenotypic fingerprint," of the compound's activity.

Protocol 1: High-Content Cytotoxicity and Morphology Screen

  • Objective: To assess the impact of 2-(2-Fluorophenyl)azepane on cell viability, proliferation, and morphology across a panel of biologically diverse cell lines.

  • Rationale: Using a varied cell panel (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, SH-SY5Y - neuroblastoma, HEK293 - embryonic kidney) can reveal cell-type-specific effects, providing the first clues to the compound's mechanism. For instance, potent activity in SH-SY5Y cells might suggest a neurological target.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells in 96-well, clear-bottom imaging plates at a pre-determined optimal density for each cell line. Allow cells to adhere and recover for 24 hours.

    • Compound Preparation: Prepare a 10 mM stock solution of 2-(2-Fluorophenyl)azepane in DMSO. Create a 10-point, 3-fold serial dilution series in cell culture medium, ensuring the final DMSO concentration is ≤ 0.1% to avoid vehicle-induced toxicity.

    • Treatment: Remove the old medium from the cell plates and add the compound dilutions. Include vehicle-only (0.1% DMSO) and untreated controls.

    • Incubation: Incubate plates for 48 hours in a standard cell culture incubator (37°C, 5% CO₂).

    • Staining: Add a staining solution containing Hoechst 33342 (stains nuclei, for cell counting) and a viability dye (e.g., CellTox™ Green, which stains the nuclei of dead cells). Incubate for 30 minutes.

    • Imaging: Acquire images using a high-content imaging system. Capture at least four fields per well using 10x and 20x objectives.

    • Analysis: Use image analysis software to quantify:

      • Total cell count (from Hoechst stain).

      • Percentage of dead cells (from viability dye).

      • Nuclear morphology (size, intensity) and cell confluence.

  • Self-Validation: The inclusion of multiple, diverse cell lines acts as an internal control. A compound showing pan-cytotoxicity at low concentrations may be a general toxin, whereas cell-type-specific activity is a strong indicator of a specific molecular target.

Phase 2: Hypothesis Generation & Target Deconvolution

The phenotypic data allows for the formation of educated hypotheses. If, for example, the compound induces changes in cell morphology consistent with cytoskeletal disruption or causes cell cycle arrest at a specific phase, this points toward underlying signaling pathways. For a more direct approach, chemical proteomics can identify direct binding partners.[5]

Phase 3: Specific Functional Assays (Hypothesis-Driven)

Based on the generated hypothesis, select a specific functional assay to validate the target and quantify the compound's activity. Below are detailed protocols for two common and important target classes: GPCRs and ion channels.

Module A: G-Protein Coupled Receptor (GPCR) Activation

GPCRs are a vast family of receptors that trigger intracellular signaling cascades upon activation.[6] The primary signaling pathways involve the Gα subunits Gq, Gs, and Gi.

G GPCR GPCR Gq Gq GPCR->Gq Gs Gs GPCR->Gs Gi Gi GPCR->Gi Compound 2-(2-Fluorophenyl)azepane Compound->GPCR Activates? PLC PLC Gq->PLC Activates AC AC Gs->AC Activates Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP IP3 IP3 PIP2->IP3 Ca2 Ca2+ Release (ER) IP3->Ca2 cAMP cAMP ATP->cAMP Converts to

Caption: Simplified GPCR Signaling Pathways.

Protocol 2: Calcium Flux Assay for Gq-Coupled GPCRs

  • Objective: To measure intracellular calcium mobilization following treatment with 2-(2-Fluorophenyl)azepane, indicating the activation of a Gq-coupled pathway.[7]

  • Rationale: Gq activation leads to the cleavage of PIP₂ into IP₃, which triggers the release of calcium from the endoplasmic reticulum. This transient increase in cytosolic calcium can be measured with fluorescent indicators.[8] This assay is a robust, high-throughput method for identifying GPCR agonists and antagonists.[9][10]

  • Step-by-Step Methodology:

    • Cell Seeding: Seed HEK293 cells (or a cell line identified in Phase 1) into 96-well or 384-well black, clear-bottom assay plates. Allow cells to form a confluent monolayer (24-48 hours).

    • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or a commercial kit like FLIPR Calcium 6 Assay Kit) and probenecid. Probenecid, an organic anion transport inhibitor, is crucial for preventing the cells from pumping the dye out.[7]

    • Incubation: Remove the culture medium and add the dye loading buffer to each well. Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

    • Compound Plate Preparation: In a separate plate, prepare 5X concentrated serial dilutions of 2-(2-Fluorophenyl)azepane. Include a known agonist for the suspected receptor as a positive control and vehicle as a negative control.

    • Measurement: Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FlexStation® 3 or FLIPR®).

      • Establish a stable baseline fluorescence reading for 10-20 seconds.

      • Initiate the automated addition of the compound from the compound plate to the cell plate.

      • Immediately begin kinetic reading of fluorescence intensity every second for at least 120 seconds.

    • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. Plot the response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.[11]

Table 1: Representative Calcium Flux Assay Parameters

ParameterRecommended ValueRationale
Cell LineHEK293, CHO-K1Robust, transfectable, low endogenous receptor expression.
Seeding Density40,000-80,000 cells/wellEnsures a confluent monolayer for a strong, uniform signal.
DyeFluo-4 AM, Cal-520 AMHigh signal-to-background ratio and sensitivity.
Probenecid Conc.2-5 mMPrevents dye leakage, improving signal stability.[7]
ReadoutKinetic FluorescenceCaptures the transient nature of the calcium signal.
Module B: Ion Channel Modulation

Ion channels are transmembrane proteins that control the flow of ions across cell membranes, thereby regulating the membrane potential.[12] Both ligand-gated and voltage-gated channels are key drug targets.

Protocol 3: Fluorescent Membrane Potential Assay

  • Objective: To detect changes in cellular membrane potential induced by 2-(2-Fluorophenyl)azepane, indicating modulation of ion channel activity.

  • Rationale: This assay uses FRET-based or other voltage-sensitive fluorescent dyes that redistribute across the plasma membrane in response to changes in membrane potential.[13] Channel opening (e.g., a K+ channel) or closing (e.g., a Na+ channel) will cause hyperpolarization or depolarization, respectively, which is detected as a change in fluorescence. This is a powerful high-throughput screening method.[12][14]

  • Step-by-Step Methodology:

    • Cell Seeding: Seed a suitable cell line (e.g., one expressing the ion channel of interest, or a cell line identified in Phase 1) in 96-well or 384-well black, clear-bottom plates.

    • Dye Loading: Prepare and add the membrane potential dye solution (e.g., from a FLIPR Membrane Potential Assay Kit) to the cells.[15]

    • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Compound Plate Preparation: Prepare a compound plate with serial dilutions of 2-(2-Fluorophenyl)azepane. Include a known channel activator or inhibitor as a positive control.

    • Measurement: Use a fluorescence plate reader with liquid handling capabilities.

      • Establish a stable baseline fluorescence reading.

      • Add the compound and immediately begin kinetic reading.

      • After a few minutes, add a stimulus (e.g., a high concentration of potassium chloride to depolarize the cell and activate voltage-gated channels, or a specific ligand for ligand-gated channels) and continue reading to assess the compound's inhibitory or potentiating effect.

    • Data Analysis: Analyze the fluorescence change in response to the compound and/or the stimulus. Calculate IC₅₀ or EC₅₀ values by fitting the data to a dose-response curve.

Assay Validation: Ensuring Trustworthiness

Once a primary functional assay is established, it must be validated to ensure it is fit for purpose.[16][17] Validation demonstrates that the assay is accurate, precise, and robust.

Table 2: Key Validation Parameters for Cell-Based Assays

ParameterDefinitionAcceptance Criteria Example
Precision The closeness of agreement between replicate measurements.Intra- and Inter-assay Coefficient of Variation (CV) < 20%.
Accuracy Closeness of the measured value to a known reference value.Determined by spike-recovery or comparison to an orthogonal method.
Linearity & Range The concentration range over which the assay is precise and accurate.R² > 0.95 for the linear portion of the dose-response curve.[11]
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.Consistent results with minor changes in incubation time or cell density.
Z'-Factor A measure of assay quality for high-throughput screens.Z' > 0.5 indicates an excellent assay for screening.

Troubleshooting Common Issues

Cell-based assays can be subject to variability.[18][19] A systematic approach to troubleshooting is critical for maintaining data quality.

Table 3: Troubleshooting Guide for Cell-Based Assays

IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inconsistent cell seeding; Edge effects in the plate; Pipetting errors.Use an automated cell dispenser; Avoid using outer wells or fill them with PBS; Calibrate pipettes and use reverse pipetting for viscous liquids.
Low Signal-to-Background Sub-optimal reagent concentration; Low target expression; Incorrect instrument settings.Titrate antibodies and reagents; Use a cell line with higher target expression; Optimize reader gain and exposure settings.
Compound Interference Autofluorescence of the test compound; Compound insolubility.Run a compound-only control plate to measure autofluorescence; Visually inspect compound dilutions for precipitation; Test a lower concentration range.
Inconsistent Results High cell passage number leading to genetic drift; Mycoplasma contamination.Use cells within a defined passage number range; Regularly test for mycoplasma contamination.[18]

References

  • An Efficient Method for the Selective Preparation of Trifluoromethyl-Substituted Azepin-2-Carboxylates and Their Phosphorous Analogues. PubMed Central.
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  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
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  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.
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  • Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candid
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Method

Application Notes and Protocols for Preclinical Efficacy Testing of 2-(2-Fluorophenyl)azepane

A Guide for Researchers in Neuropharmacology and Drug Development Introduction The azepane scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing significant pharmacological activity...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Neuropharmacology and Drug Development

Introduction

The azepane scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing significant pharmacological activity.[1][2] The incorporation of a seven-membered nitrogen-containing heterocycle offers a unique three-dimensional chemical space that can be exploited for developing novel therapeutics.[3] Specifically, azepane-based compounds have shown promise in a range of therapeutic areas, including oncology, infectious diseases, and disorders of the central nervous system (CNS).[4] The substitution of a phenyl group on the azepane ring, and further modification with electron-withdrawing groups such as fluorine, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, often enhancing its ability to cross the blood-brain barrier and interact with specific neural targets.

While the precise mechanism of action of 2-(2-Fluorophenyl)azepane is yet to be fully elucidated, the structural similarity to other known CNS-active agents suggests potential interactions with key neurotransmitter systems implicated in mood and anxiety disorders. The fluorophenyl moiety, in particular, is a common feature in many serotonergic and dopaminergic drugs.[3][5] Therefore, it is hypothesized that 2-(2-Fluorophenyl)azepane may exert its therapeutic effects by modulating serotonergic, dopaminergic, or GABAergic pathways, which are critically involved in the pathophysiology of depression and anxiety.[6][7][8]

These application notes provide a comprehensive guide for the preclinical evaluation of 2-(2-Fluorophenyl)azepane's efficacy in established and validated animal models of depression and anxiety. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to generate high-quality data to support the continued development of this promising compound.

I. Rationale for Model Selection

The selection of appropriate animal models is critical for the predictive validity of preclinical drug efficacy studies.[9] Based on the presumed CNS activity of 2-(2-Fluorophenyl)azepane, the following well-established models are recommended:

  • Forced Swim Test (FST) in Rats: This model is a widely used primary screening tool for potential antidepressant compounds.[10] It is based on the principle that when placed in an inescapable cylinder of water, rats will eventually adopt an immobile posture. Antidepressant treatment has been shown to increase the latency to immobility and decrease the total duration of immobility, reflecting a more persistent escape-directed behavior.[2][11]

  • Elevated Plus Maze (EPM) in Mice: The EPM is a gold-standard behavioral assay for assessing anxiety-like behavior in rodents.[12][13] The test is based on the conflict between the innate exploratory drive of mice and their aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze.[12]

II. Experimental Workflow

The following diagram illustrates the proposed experimental workflow for evaluating the efficacy of 2-(2-Fluorophenyl)azepane.

experimental_workflow cluster_prep Preparation cluster_pk Pharmacokinetics cluster_efficacy Efficacy Testing cluster_depression Depression Model cluster_anxiety Anxiety Model cluster_analysis Post-mortem Analysis Compound_Prep Compound Formulation (Vehicle Selection) PK_Study Pharmacokinetic Profiling (Dose, Route, Time-course) Compound_Prep->PK_Study Animal_Acclimation Animal Acclimation (Rats & Mice) FST Forced Swim Test (Rats) Animal_Acclimation->FST EPM Elevated Plus Maze (Mice) Animal_Acclimation->EPM PK_Study->FST Dose Selection PK_Study->EPM Dose Selection Tissue_Collection Brain Tissue Collection FST->Tissue_Collection Data_Analysis Data Analysis & Interpretation FST->Data_Analysis EPM->Tissue_Collection EPM->Data_Analysis Neurochemical_Analysis Neurochemical Analysis (HPLC-ECD or LC-MS/MS) Tissue_Collection->Neurochemical_Analysis Neurochemical_Analysis->Data_Analysis

Caption: Experimental workflow for preclinical efficacy testing.

III. Detailed Protocols

A. Compound Preparation and Administration

1. Vehicle Selection:

The choice of an appropriate vehicle is crucial to ensure the solubility and stability of 2-(2-Fluorophenyl)azepane without inducing any behavioral or toxic effects itself.[14][15] A preliminary solubility screening should be performed. Common vehicles for in vivo rodent studies include:

VehicleProperties
Saline (0.9% NaCl)Aqueous, physiological.
5% DMSO in SalineFor compounds with low aqueous solubility.
10% Tween 80 in SalineSurfactant for poorly soluble compounds.
0.5% Carboxymethylcellulose (CMC)Suspension for oral administration.

Protocol:

  • Prepare small aliquots of 2-(2-Fluorophenyl)azepane and test for solubility in the selected vehicles at the desired concentrations.

  • Observe for precipitation or instability over a period relevant to the dosing schedule.

  • Administer the chosen vehicle to a cohort of animals and observe for any adverse effects or changes in baseline behavior in the FST and EPM.

2. Administration:

The route of administration should be consistent with the intended clinical application. For initial screening, intraperitoneal (i.p.) injection is common due to its rapid absorption. Oral gavage (p.o.) is also a relevant route for many CNS drugs.

B. Pharmacokinetic Profiling (Optional but Recommended)

A preliminary pharmacokinetic study in a small cohort of animals will inform the optimal dosing regimen, including the dose levels and the time point for behavioral testing post-administration.[16][17]

Protocol:

  • Administer a single dose of 2-(2-Fluorophenyl)azepane to a group of rats or mice.

  • Collect blood samples at multiple time points (e.g., 15, 30, 60, 120, 240 minutes) post-dosing.

  • Analyze plasma concentrations of the compound using a validated LC-MS/MS method.

  • Determine key pharmacokinetic parameters such as Cmax, Tmax, and half-life.

C. Efficacy Model 1: Forced Swim Test (FST) in Rats

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • Cylindrical tanks (40-50 cm high, 20 cm diameter)

  • Water at 23-25°C

  • Video recording system

Protocol: [2][10][11]

Day 1: Pre-test Session (15 minutes)

  • Fill the cylinders with water to a depth of 30 cm.

  • Gently place each rat into a cylinder.

  • Allow the rats to swim for 15 minutes.

  • Remove the rats, dry them with a towel, and return them to their home cages. This session habituates the animals to the procedure and induces a stable baseline of immobility.

Day 2: Test Session (5 minutes)

  • Administer 2-(2-Fluorophenyl)azepane or vehicle at the predetermined dose and time point before the test.

  • Place the rats back into the water-filled cylinders.

  • Record the session for 5 minutes.

  • Score the following behaviors:

    • Immobility: The rat remains floating with only minor movements to keep its head above water.

    • Swimming: The rat makes active swimming motions, moving around the cylinder.

    • Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the wall.

  • The primary endpoint is the total duration of immobility. A significant decrease in immobility time in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.

D. Efficacy Model 2: Elevated Plus Maze (EPM) in Mice

Materials:

  • Male C57BL/6 or BALB/c mice (8-12 weeks old)

  • Elevated plus maze apparatus (two open arms and two closed arms, elevated 50-70 cm from the floor)

  • Video recording and analysis software

Protocol: [12][13][18]

  • Acclimate the mice to the testing room for at least 30 minutes before the experiment.

  • Administer 2-(2-Fluorophenyl)azepane or vehicle at the chosen dose and time point.

  • Gently place the mouse in the center of the maze, facing one of the open arms.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the session and analyze the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled (to assess for general locomotor effects)

  • The primary endpoints are the percentage of time spent in the open arms and the percentage of open arm entries. A significant increase in these parameters in the drug-treated group compared to the vehicle group indicates an anxiolytic-like effect.

IV. Post-mortem Neurochemical Analysis

Following behavioral testing, brain tissue can be collected to investigate the neurochemical effects of 2-(2-Fluorophenyl)azepane.

1. Brain Tissue Collection: [19][20][21]

  • Immediately after the final behavioral test, euthanize the animals by a humane method (e.g., cervical dislocation or decapitation).

  • Rapidly dissect the brain and isolate specific regions of interest, such as the prefrontal cortex, hippocampus, and striatum, on an ice-cold surface.

  • Flash-freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.

2. Neurotransmitter Analysis:

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are sensitive methods for quantifying neurotransmitters and their metabolites.[1][4][22][23][24][25][26]

Hypothesized Neurotransmitter Pathways:

signaling_pathways cluster_serotonin Serotonergic Pathway cluster_dopamine Dopaminergic Pathway cluster_gaba GABAergic Pathway Serotonin Serotonin (5-HT) _5HIAA 5-HIAA Serotonin->_5HIAA Metabolism Dopamine Dopamine (DA) DOPAC DOPAC Dopamine->DOPAC Metabolism HVA HVA DOPAC->HVA Metabolism GABA GABA Compound 2-(2-Fluorophenyl)azepane Compound->Serotonin Compound->Dopamine Compound->GABA

Caption: Potential neurotransmitter pathways modulated by the compound.

Protocol:

  • Homogenize the brain tissue samples in an appropriate buffer.

  • Precipitate proteins and centrifuge to obtain a clear supernatant.

  • Inject the supernatant into the HPLC-ECD or LC-MS/MS system.

  • Quantify the levels of serotonin, dopamine, GABA, and their metabolites (e.g., 5-HIAA, DOPAC, HVA) by comparing them to known standards.

  • Normalize the neurotransmitter levels to the total protein concentration in each sample.

V. Data Presentation and Interpretation

Table 1: Example Data Summary for the Forced Swim Test

Treatment GroupDose (mg/kg)NImmobility Duration (s)
Vehicle-10150 ± 10
Compound X110120 ± 8*
Compound X31090 ± 7
Compound X101075 ± 6
Positive Control201080 ± 9**
p < 0.05, **p < 0.01 vs. Vehicle

Table 2: Example Data Summary for the Elevated Plus Maze

Treatment GroupDose (mg/kg)N% Time in Open Arms% Open Arm Entries
Vehicle-1215 ± 220 ± 3
Compound X0.51225 ± 330 ± 4
Compound X11235 ± 4 40 ± 5
Compound X21240 ± 5 45 ± 6
Positive Control11238 ± 4 42 ± 5
p < 0.05, **p < 0.01 vs. Vehicle

Interpretation:

A dose-dependent decrease in immobility in the FST would suggest an antidepressant-like profile. Similarly, a dose-dependent increase in open arm exploration in the EPM would indicate anxiolytic-like properties. The neurochemical data should be correlated with the behavioral findings to provide a mechanistic understanding of the compound's effects. For example, an increase in serotonin levels in the prefrontal cortex could explain the observed antidepressant-like activity.

VI. Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vivo efficacy assessment of 2-(2-Fluorophenyl)azepane. By employing these validated animal models and analytical techniques, researchers can generate the critical data needed to advance the development of this compound as a potential novel therapeutic for depression and anxiety disorders. It is imperative that all animal procedures are conducted in accordance with institutional and national guidelines for animal welfare.

VII. References

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Application

Application Notes and Protocols for the Investigation of 2-(2-Fluorophenyl)azepane in CNS Research

Introduction: The Azepane Scaffold as a Privileged Structure in CNS Drug Discovery The seven-membered nitrogen-containing heterocycle, azepane, represents a significant scaffold in medicinal chemistry due to its inherent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Scaffold as a Privileged Structure in CNS Drug Discovery

The seven-membered nitrogen-containing heterocycle, azepane, represents a significant scaffold in medicinal chemistry due to its inherent three-dimensional structure.[1] This conformation allows for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacokinetic properties essential for central nervous system (CNS) drug candidates.[2] The strategic incorporation of a fluorophenyl group, as in 2-(2-Fluorophenyl)azepane, is a well-established approach in CNS drug design to enhance metabolic stability and improve blood-brain barrier penetration.[3][4]

Monoamine reuptake inhibitors are a cornerstone in the treatment of various CNS disorders, including depression and anxiety.[5][6] These agents act by increasing the synaptic concentrations of key neurotransmitters such as dopamine, norepinephrine, and serotonin.[7] Compounds featuring an azepane or related piperidine core have shown promise as dual inhibitors of the norepinephrine transporter (NET) and the dopamine transporter (DAT), a profile associated with antidepressant and pro-cognitive effects.[7] This document provides a comprehensive guide for the preclinical characterization of 2-(2-Fluorophenyl)azepane, a novel compound hypothesized to function as a monoamine reuptake inhibitor. The following protocols are designed to rigorously evaluate its mechanism of action, behavioral effects, and neurochemical profile.

Hypothesized Mechanism of Action: A Novel Monoamine Reuptake Inhibitor

Based on the structural features of 2-(2-Fluorophenyl)azepane, it is postulated to act as an inhibitor of monoamine transporters. The presence of the azepane ring and the lipophilic fluorophenyl group suggests a high affinity for the dopamine (DAT) and norepinephrine (NET) transporters, with potentially lower affinity for the serotonin transporter (SERT).[3][7] This profile is sought after for the development of antidepressants with a reduced side-effect profile compared to selective serotonin reuptake inhibitors (SSRIs).[7]

The proposed mechanism involves the binding of 2-(2-Fluorophenyl)azepane to the transporter proteins, thereby blocking the reabsorption of dopamine and norepinephrine from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the synapse, enhancing downstream signaling.

Part 1: In Vitro Characterization

The initial phase of investigation focuses on determining the binding affinity and functional potency of 2-(2-Fluorophenyl)azepane at the primary monoamine transporters.

Radioligand Binding Assays: Determining Transporter Affinity

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for its target receptor or transporter.[8] These competitive binding assays will determine the inhibition constant (Ki) of 2-(2-Fluorophenyl)azepane for DAT, NET, and SERT.

Protocol 1: Competitive Radioligand Binding Assay

  • Preparation of Membranes:

    • Homogenize brain tissue (e.g., rat striatum for DAT, cerebral cortex for NET and SERT) or cultured cells expressing the human recombinant transporters in ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove cellular debris.

    • Pellet the membranes from the supernatant by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in a buffer containing 10% sucrose and store at -80°C. Determine protein concentration using a BCA protein assay.[9]

  • Assay Procedure:

    • In a 96-well plate, combine the membrane preparation (typically 50-120 µg of protein), a fixed concentration of a specific radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET, [³H]-Citalopram for SERT) at a concentration near its Kd, and a range of concentrations of 2-(2-Fluorophenyl)azepane.[9][10]

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, non-radioactive inhibitor (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).

    • Incubate the plate at room temperature or 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[9]

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[9]

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and add scintillation cocktail.

    • Quantify the radioactivity bound to the filters using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of 2-(2-Fluorophenyl)azepane.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Hypothetical Binding Affinity Data for 2-(2-Fluorophenyl)azepane
Transporter Ki (nM)
Dopamine Transporter (DAT)15
Norepinephrine Transporter (NET)25
Serotonin Transporter (SERT)350
Synaptosomal Uptake Assays: Assessing Functional Inhibition

Synaptosomes are isolated nerve terminals that retain functional machinery for neurotransmitter uptake, making them an excellent model for assessing the functional potency of transporter inhibitors.[11][12]

Protocol 2: [³H]-Monoamine Uptake Inhibition Assay

  • Preparation of Synaptosomes:

    • Dissect the brain region of interest (e.g., striatum for dopamine uptake) from rodents.

    • Homogenize the tissue in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 15,000 x g for 20 minutes at 4°C to pellet the synaptosomes.[13]

    • Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-HEPES buffer).

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of 2-(2-Fluorophenyl)azepane or vehicle for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding a low concentration of the respective [³H]-monoamine ([³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin).

    • Allow the uptake to proceed for a short period (typically 1-5 minutes) under linear uptake conditions.[10]

    • Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

    • Determine non-specific uptake in the presence of a known potent inhibitor (e.g., cocaine for dopamine uptake).[11]

  • Data Analysis:

    • Quantify the radioactivity retained by the filters using a scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Determine the IC50 value for the inhibition of uptake by 2-(2-Fluorophenyl)azepane using non-linear regression analysis.

Hypothetical Functional Potency of 2-(2-Fluorophenyl)azepane
Monoamine Uptake IC50 (nM)
Dopamine45
Norepinephrine60
Serotonin800

Part 2: In Vivo Behavioral Assessment

Following in vitro characterization, the next step is to evaluate the effects of 2-(2-Fluorophenyl)azepane in established rodent behavioral models relevant to CNS disorders.

Open Field Test: Locomotor Activity and Anxiety-Like Behavior

The open field test is used to assess general locomotor activity and anxiety-like behavior in rodents.[14][15] It is crucial to ensure that any observed effects in other behavioral tests are not due to a general increase or decrease in motor activity.

Protocol 3: Open Field Test

  • Apparatus:

    • A square arena (e.g., 50 cm x 50 cm) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning.[15]

    • An overhead camera connected to a video-tracking software system.

  • Procedure:

    • Habituate the animals to the testing room for at least 30-60 minutes before the test.[16]

    • Administer 2-(2-Fluorophenyl)azepane or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test.

    • Gently place the mouse in the center of the open field arena.

    • Allow the animal to explore the arena freely for a set duration (e.g., 10-30 minutes).[15]

    • Record the session using the video-tracking software.

    • Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.

  • Data Analysis:

    • Locomotor Activity: Total distance traveled, average speed.

    • Anxiety-Like Behavior: Time spent in the center of the arena versus the periphery (thigmotaxis), number of entries into the center zone.[17]

Forced Swim Test and Tail Suspension Test: Antidepressant-Like Effects

The forced swim test (FST) and tail suspension test (TST) are widely used to screen for potential antidepressant activity.[18][19][20] These tests are based on the principle that animals will exhibit immobility when placed in an inescapable, stressful situation, and that this immobility is reduced by antidepressant treatment.

Protocol 4: Forced Swim Test

  • Apparatus:

    • A transparent cylindrical container (e.g., 25 cm high, 15 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[19]

  • Procedure:

    • Administer 2-(2-Fluorophenyl)azepane or vehicle prior to the test.

    • Gently place the mouse into the water cylinder.

    • The test duration is typically 6 minutes.[18]

    • Record the session for later scoring. The last 4 minutes of the test are usually analyzed.

    • After the test, remove the mouse, dry it thoroughly, and return it to its home cage.

  • Data Analysis:

    • Score the duration of immobility, defined as the time the mouse spends floating with only minor movements to keep its head above water.

Protocol 5: Tail Suspension Test

  • Apparatus:

    • A suspension bar or ledge from which the mouse can be hung by its tail. The mouse should not be able to reach any surfaces.[18]

  • Procedure:

    • Administer the test compound or vehicle.

    • Suspend the mouse by its tail using adhesive tape, approximately 1-2 cm from the tip.[21]

    • The test duration is typically 6 minutes.[18]

  • Data Analysis:

    • Measure the total time the animal remains immobile.

Part 3: In Vivo Neurochemical Analysis

In Vivo Microdialysis: Measuring Extracellular Neurotransmitter Levels

In vivo microdialysis is a powerful technique to measure the concentrations of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.[22][23] This allows for a direct assessment of the neurochemical effects of 2-(2-Fluorophenyl)azepane.

Protocol 6: In Vivo Microdialysis in the Prefrontal Cortex

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeted to the medial prefrontal cortex.

    • Secure the cannula to the skull with dental cement and anchor screws.

    • Allow the animal to recover for several days.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish stable baseline neurotransmitter levels.[24]

    • Administer 2-(2-Fluorophenyl)azepane or vehicle.

    • Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis:

    • Analyze the dialysate samples for dopamine, norepinephrine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis:

    • Express the neurotransmitter concentrations as a percentage of the average baseline levels.

    • Compare the time course of neurotransmitter changes between the drug-treated and vehicle-treated groups.

Hypothetical Neurochemical Effects of 2-(2-Fluorophenyl)azepane in the Prefrontal Cortex
Neurotransmitter Peak Increase (% of Baseline)
Dopamine250%
Norepinephrine300%
Serotonin120%

Visualizations

Proposed Signaling Pathway

Monoamine_Reuptake_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) VMAT2 VMAT2 DA_NE->VMAT2 storage DAT_NET DAT / NET VMAT2->DAT_NET release DA_NE_Synapse Increased DA & NE DAT_NET->DA_NE_Synapse reuptake Postsynaptic_Receptors Postsynaptic Dopamine & Adrenergic Receptors DA_NE_Synapse->Postsynaptic_Receptors binding Signal_Transduction Signal Transduction Postsynaptic_Receptors->Signal_Transduction activation Compound 2-(2-Fluorophenyl)azepane Block Block Compound->Block Block->DAT_NET

Caption: Proposed mechanism of 2-(2-Fluorophenyl)azepane.

Experimental Workflow

Experimental_Workflow Start Hypothesis: 2-(2-Fluorophenyl)azepane is a monoamine reuptake inhibitor In_Vitro Part 1: In Vitro Characterization Start->In_Vitro Binding Radioligand Binding (DAT, NET, SERT) In_Vitro->Binding Uptake Synaptosomal Uptake (DA, NE, 5-HT) In_Vitro->Uptake In_Vivo_Behavior Part 2: In Vivo Behavioral Assessment Binding->In_Vivo_Behavior Uptake->In_Vivo_Behavior OFT Open Field Test In_Vivo_Behavior->OFT FST_TST Forced Swim Test & Tail Suspension Test In_Vivo_Behavior->FST_TST In_Vivo_Neurochem Part 3: In Vivo Neurochemistry OFT->In_Vivo_Neurochem FST_TST->In_Vivo_Neurochem Microdialysis Microdialysis (DA, NE, 5-HT levels) In_Vivo_Neurochem->Microdialysis Conclusion Conclusion: Characterize therapeutic potential Microdialysis->Conclusion

Caption: Overall experimental workflow for characterization.

Assay Logic Diagram

Assay_Logic Target_Engagement Target Engagement (Binding to Transporter) Functional_Activity Functional Activity (Inhibition of Uptake) Target_Engagement->Functional_Activity Neurochemical_Change Neurochemical Change (Synaptic Neurotransmitter Levels) Functional_Activity->Neurochemical_Change Behavioral_Outcome Behavioral Outcome (Antidepressant/Anxiolytic Effects) Neurochemical_Change->Behavioral_Outcome Radioligand_Binding Radioligand Binding Assay Radioligand_Binding->Target_Engagement Measures Synaptosomal_Uptake Synaptosomal Uptake Assay Synaptosomal_Uptake->Functional_Activity Measures FST_TST Forced Swim / Tail Suspension FST_TST->Behavioral_Outcome Assesses OFT Open Field Test OFT->Behavioral_Outcome Assesses Microdialysis In Vivo Microdialysis Microdialysis->Neurochemical_Change Measures

Caption: Logical relationship between the different assays.

References

  • [Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets

  • 906i)

Sources

Method

Application Notes and Protocols for 2-(2-Fluorophenyl)azepane in Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a detailed guide for the application of 2-(2-Fluorophenyl)azepane in receptor binding assa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide for the application of 2-(2-Fluorophenyl)azepane in receptor binding assays. The protocols and methodologies outlined herein are designed to offer a robust framework for characterizing the interaction of this novel compound with potential receptor targets. As a molecule with a fluorinated phenyl group attached to an azepane ring, 2-(2-Fluorophenyl)azepane belongs to a class of compounds with significant therapeutic potential, owing to their structural diversity and ability to interact with a wide range of biological targets.[1][2][3] The strategic incorporation of fluorine can also enhance pharmacological properties such as metabolic stability and binding affinity.[4]

Our approach in this guide is to provide not just a set of instructions, but a comprehensive understanding of the principles behind each step, empowering researchers to adapt and troubleshoot these protocols for their specific experimental needs.

Introduction to 2-(2-Fluorophenyl)azepane and Receptor Binding Assays

The Azepane Scaffold in Medicinal Chemistry

The seven-membered azepane ring is a key structural motif in a variety of pharmacologically active compounds.[1][2][3] Its conformational flexibility allows for optimal interaction with the binding sites of various receptors. Azepane derivatives have been successfully developed as anticancer, antimicrobial, and antihypertensive agents, among others, highlighting the therapeutic promise of this chemical class.[3][5] The synthesis of functionalized azepanes is an active area of research, aiming to explore a wider chemical space for drug discovery.[6][7]

Principle of Receptor Binding Assays

Receptor binding assays are a fundamental tool in pharmacology for quantifying the interaction between a ligand (e.g., a drug candidate like 2-(2-Fluorophenyl)azepane) and its receptor.[8] These assays are crucial for determining the affinity and specificity of a compound for its target. The most common format is the competitive binding assay, where an unlabeled test compound competes with a labeled ligand (typically radiolabeled) for binding to the receptor. By measuring the displacement of the labeled ligand, we can determine the inhibitory constant (Ki) of the test compound, a measure of its binding affinity.

Pre-Assay Considerations and Preparation

Characterization of 2-(2-Fluorophenyl)azepane

Before initiating binding assays, it is imperative to ensure the purity and identity of the 2-(2-Fluorophenyl)azepane sample.

ParameterRecommended SpecificationRationale
Chemical Identity Confirmed by ¹H NMR, ¹³C NMR, and Mass SpectrometryEnsures the correct molecule is being tested.
Purity ≥98% by HPLC or UPLCMinimizes the influence of impurities on binding results.
Solubility Determined in assay bufferCrucial for preparing accurate serial dilutions and avoiding precipitation.
Stability Assessed under storage and assay conditionsEnsures the compound does not degrade during the experiment.
Selection of a Hypothetical Receptor System

As the specific target for 2-(2-Fluorophenyl)azepane is not yet defined, we will proceed with a hypothetical G-protein coupled receptor (GPCR) target, for which a well-characterized radioligand is available. For this guide, we will assume the target is the Serotonin 5-HT2A receptor, a common target for psychoactive compounds. The principles described are broadly applicable to other receptor systems.

Materials and Reagents
ReagentSupplier & Catalog No.Storage
2-(2-Fluorophenyl)azepaneCustom Synthesis/VendorAs per supplier
[³H]-Ketanserin (Radioligand)PerkinElmer, NET794001MC-20°C
Human 5-HT2A Receptor MembranesPerkinElmer, ES-559-M-80°C
Scintillation Cocktail (e.g., Ultima Gold™)PerkinElmer, 6013329Room Temperature
96-well Filter Plates (e.g., Millipore Multiscreen HTS)Millipore, MSHVN4510Room Temperature
Tris-HClSigma-Aldrich, T5941Room Temperature
MgCl₂Sigma-Aldrich, M8266Room Temperature
Bovine Serum Albumin (BSA)Sigma-Aldrich, A79064°C

Experimental Protocols

Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the overall workflow of a competitive radioligand binding assay using the filtration method.

G cluster_prep Preparation cluster_assay Assay Execution cluster_termination Termination & Detection P1 Prepare Assay Buffer P2 Prepare Serial Dilutions of 2-(2-Fluorophenyl)azepane P3 Prepare Radioligand Working Solution P4 Thaw and Dilute Receptor Membranes A1 Add Buffer, Test Compound, Radioligand, and Membranes to Plate P4->A1 A2 Incubate at Room Temperature A1->A2 T1 Rapid Filtration through Glass Fiber Filter Plate A2->T1 T2 Wash Filters with Ice-Cold Wash Buffer T1->T2 T3 Dry Filter Plate T2->T3 T4 Add Scintillation Cocktail T3->T4 T5 Count Radioactivity (CPM) T4->T5

Sources

Application

Application Notes &amp; Protocols: 2-(2-Fluorophenyl)azepane as a Chemical Probe for Target Identification

Abstract These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(2-Fluorophenyl)azepane as a novel chemical probe for target identifi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(2-Fluorophenyl)azepane as a novel chemical probe for target identification. This document outlines the core principles of its application, detailed protocols for affinity-based protein profiling (AfBPP), and the critical importance of appropriate controls to ensure data integrity. By leveraging the unique structural features of the azepane scaffold, this probe offers a valuable tool for elucidating the molecular targets of bioactive small molecules, thereby accelerating drug discovery and development.

Introduction: The Rationale for 2-(2-Fluorophenyl)azepane as a Chemical Probe

The identification of a small molecule's cellular targets is a pivotal step in understanding its mechanism of action and is essential for drug discovery.[1][2] Chemical probes are small molecules designed to selectively bind to a specific protein or a small number of protein targets, enabling the study of their biological relevance in disease models.[3] The azepane scaffold is a seven-membered nitrogen-containing heterocycle that is underexplored in medicinal chemistry compared to five- and six-membered rings, offering an opportunity to investigate novel chemical space.[4][5] The 2-(2-Fluorophenyl)azepane core represents a promising starting point for the development of a chemical probe due to its potential for diverse biological activities.[6][7]

This guide details the application of a synthetically modified 2-(2-Fluorophenyl)azepane as an affinity-based chemical probe. The core concept involves chemically modifying the parent molecule to incorporate a "tag" (e.g., biotin) that allows for the selective isolation of its protein binding partners from a complex biological mixture, such as a cell lysate.[1] Subsequent identification of these proteins by mass spectrometry can reveal the direct targets of the small molecule.[1][8]

Designing the Chemical Probe and Negative Control

To be an effective tool, 2-(2-Fluorophenyl)azepane must be derivatized to include a linker and an affinity tag. The point of attachment for the linker is crucial and should be chosen to minimize disruption of the molecule's interaction with its target proteins. For this purpose, we propose derivatization at a position distal to the key binding motifs.

Probe Design:

  • Active Probe (AP): 2-(2-Fluorophenyl)azepane-Linker-Biotin. The biotin tag allows for high-affinity capture on streptavidin-coated beads.

  • Negative Control (NC): A structurally analogous molecule that is inactive against the intended target. The design of the negative control is paramount for validating the biological relevance of any identified targets.[10][12] A subtle modification, such as altering a key functional group predicted to be essential for binding, is often employed. For our purposes, a stereoisomer or a regioisomer with diminished activity would be an ideal negative control.

Experimental Workflow: Affinity-Based Protein Profiling (AfBPP)

The overall workflow for identifying the cellular targets of 2-(2-Fluorophenyl)azepane using an affinity-based approach is depicted below. This method relies on the specific interaction between the biotinylated probe and its protein targets within a cell lysate.

AfBPP_Workflow cluster_prep Sample Preparation cluster_incubation Probe Incubation & Capture cluster_analysis Protein Identification cell_culture 1. Cell Culture lysis 2. Cell Lysis cell_culture->lysis incubation 3. Incubate Lysate with Probe (AP/NC) lysis->incubation capture 4. Capture on Streptavidin Beads incubation->capture wash 5. Wash Beads capture->wash elution 6. Elute Proteins wash->elution sds_page 7. SDS-PAGE elution->sds_page mass_spec 8. Mass Spectrometry sds_page->mass_spec

Figure 1: General workflow for Affinity-Based Protein Profiling (AfBPP).

Detailed Protocol: Chemoproteomic Pulldown Assay

This protocol outlines the steps for identifying protein targets of 2-(2-Fluorophenyl)azepane from a cell lysate using the biotinylated Active Probe (AP) and a Negative Control (NC) probe.

Materials:

  • Active Probe (AP): Biotinylated 2-(2-Fluorophenyl)azepane

  • Negative Control (NC): Inactive analog of the biotinylated probe

  • Cell Line: Relevant to the hypothesized biological activity

  • Lysis Buffer: (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash Buffers: (e.g., PBS with varying concentrations of mild detergent)

  • Elution Buffer: (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and reagents

  • Mass Spectrometry compatible silver or Coomassie stain

Protocol Steps:

  • Cell Culture and Lysate Preparation:

    • Culture cells to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Probe Incubation:

    • Dilute the cell lysate to a final protein concentration of 1-2 mg/mL.

    • Aliquot the lysate into separate tubes for the Active Probe, Negative Control, and a bead-only control.

    • Add the AP and NC probes to their respective tubes to a final concentration determined by preliminary experiments (typically in the low micromolar range).

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Affinity Capture:

    • Add pre-washed streptavidin-coated magnetic beads to each lysate-probe mixture.

    • Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated probes to bind to the beads.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series might include:

      • 2 washes with lysis buffer.

      • 2 washes with PBS containing 0.1% Tween-20.

      • 2 washes with PBS.

  • Protein Elution:

    • Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.

  • Gel Electrophoresis and Visualization:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the protein bands using a mass spectrometry-compatible stain.

    • Bands that are present or significantly enriched in the Active Probe lane compared to the Negative Control and bead-only lanes are potential targets.

  • Mass Spectrometry and Data Analysis:

    • Excise the protein bands of interest from the gel.

    • Perform in-gel digestion (e.g., with trypsin).

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the proteins using a protein database search algorithm.

    • Quantify the relative abundance of identified proteins between the AP and NC samples to determine specific binders.

Data Interpretation and Target Validation

The primary goal of the data analysis is to identify proteins that are significantly enriched in the Active Probe pulldown compared to the Negative Control. This comparative analysis is crucial for filtering out non-specific interactions.

Target_Validation_Logic cluster_initial Initial Identification cluster_validation Target Validation cluster_confirmation Confirmation ms_data Mass Spectrometry Data (AP vs. NC) candidate_list Candidate Target List ms_data->candidate_list biochemical_assay Biochemical Assays (e.g., ITC, SPR) candidate_list->biochemical_assay cellular_assay Cellular Target Engagement (e.g., CETSA) candidate_list->cellular_assay genetic_validation Genetic Validation (e.g., siRNA, CRISPR) candidate_list->genetic_validation validated_target Validated Target biochemical_assay->validated_target cellular_assay->validated_target genetic_validation->validated_target

Figure 2: A logical workflow for the validation of candidate protein targets.

Once candidate targets are identified, further validation is essential to confirm a direct and functionally relevant interaction.[12] This can be achieved through a combination of orthogonal methods:

  • Biochemical Assays: Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can confirm a direct binding interaction between the unmodified 2-(2-Fluorophenyl)azepane and the purified candidate protein.

  • Cellular Target Engagement Assays: Methods such as the Cellular Thermal Shift Assay (CETSA) can verify that the compound engages the target protein in a cellular context.[13]

  • Genetic Approaches: Knockdown (siRNA) or knockout (CRISPR) of the candidate target gene should abolish or reduce the biological effect of 2-(2-Fluorophenyl)azepane, providing strong evidence for a functional link.

Quantitative Data Summary

The following table provides recommended starting concentrations and conditions for the chemoproteomic pulldown assay. These parameters should be optimized for each specific cell line and experimental setup.

ParameterRecommended RangeRationale
Cell Lysate Concentration 1 - 5 mg/mLEnsures sufficient protein for detection while minimizing non-specific binding.
Active Probe (AP) Concentration 1 - 10 µMShould be based on the bioactive concentration of the parent compound.
Negative Control (NC) Concentration 1 - 10 µMUsed at the same concentration as the Active Probe for direct comparison.
Incubation Time (Probe-Lysate) 1 - 4 hoursAllows for equilibrium binding to be reached.
Incubation Time (Bead Capture) 1 hourSufficient for high-affinity biotin-streptavidin interaction.
Wash Steps 4 - 6 washesCritical for removing non-specific protein binders.

Conclusion

2-(2-Fluorophenyl)azepane, when appropriately derivatized, serves as a powerful chemical probe for the unbiased identification of its cellular binding partners. The success of this approach is critically dependent on a well-designed experimental workflow, particularly the inclusion of a robust negative control to ensure the confident identification of specific interactions. The protocols and principles outlined in this guide provide a solid foundation for researchers to employ this and similar chemical probes to unravel complex biological pathways and accelerate the development of novel therapeutics.

References

  • Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]

  • Kaur, M., Garg, S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 469-497. [Link]

  • Pimenta, A. C. A., & G, C. M. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry, 14(10), 1845-1867. [Link]

  • Chen, J., Zhang, X., Liu, J., Meng, W., & Zhang, L. (2023). Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. Chinese Journal of Pharmacology and Toxicology, 37(12), 951. [Link]

  • Lee, H., & Kwon, H. J. (2016). Advances in identification and validation of protein targets of natural products without chemical modification. Natural Product Reports, 33(5), 624-638. [Link]

  • Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., ... & Workman, P. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541. [Link]

  • Lim, Y. J., & Yao, S. Q. (2023). Orthogonal Strategies for Profiling Potential Cellular Targets of Anandamide and Cannabidiol. Angewandte Chemie International Edition, 62(29), e202303491. [Link]

  • Kumar, A., & Singh, J. (2023). Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. Current Drug Targets, 24(11), 861-871. [Link]

  • Rockland Immunochemicals. (2021). Positive and Negative Controls. [Link]

  • Galkina, O. V., Galkin, A. A., Kysil, A. S., Ioffe, S. L., & Tartakovsky, V. A. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5217. [Link]

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  • Yao, S. Q., & Lim, Y. J. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(20), 6833-6848. [Link]

  • Procter, D. J., & Jones, K. (2023). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature, 618(7965), 518-523. [Link]

  • Lim, Y. J., & Yao, S. Q. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(20), 6833-6848. [Link]

  • Lu, K. Y. (2020). Chemoproteomics: Towards Global Drug Target Profiling. Chem, 6(7), 1584-1599. [Link]

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Technical Notes & Optimization

Troubleshooting

Minimizing off-target effects of 2-(2-Fluorophenyl)azepane in assays

A Guide to Minimizing Off-Target Effects in Preclinical Assays Welcome to the technical support center for researchers working with novel azepane-based compounds. This guide uses 2-(2-Fluorophenyl)azepane , a representat...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Off-Target Effects in Preclinical Assays

Welcome to the technical support center for researchers working with novel azepane-based compounds. This guide uses 2-(2-Fluorophenyl)azepane , a representative investigational molecule, to provide a comprehensive framework for identifying, characterizing, and minimizing off-target effects in your assays. The azepane scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in a wide array of bioactive molecules.[1][2][3] This versatility, however, necessitates a rigorous approach to ensure that the observed biological effects are due to the intended on-target activity and not confounding off-target interactions.

This document provides field-proven insights and detailed protocols to help you design robust experiments, interpret your data with confidence, and build a strong foundation for your drug development program.

Frequently Asked Questions (FAQs)

Q1: I have synthesized 2-(2-Fluorophenyl)azepane. What are the first steps to assess its target selectivity?

Your initial approach should be broad and aim to quickly identify potential off-target liabilities. We recommend a two-pronged strategy:

  • In Silico Profiling: Before initiating wet-lab experiments, use computational methods to predict potential off-target interactions. These approaches use ligand-based (2D/3D similarity to known drugs) or receptor-based (docking against known structures) methods to generate a preliminary list of potential off-targets.[4][5] This can help prioritize your experimental resources.

  • Broad Panel Screening: Subject your compound to a large-scale, cell-free screening panel. For example, a comprehensive kinase panel (e.g., Eurofins' KinomeScan™) can test your compound's binding affinity against hundreds of kinases. This provides a quantitative measure of selectivity and quickly flags potential off-target families.

Q2: My compound shows a desired phenotype in a cell-based assay. How can I be sure it's an on-target effect?

This is a critical validation step. An observed phenotype is only meaningful if it can be unequivocally linked to the engagement of your primary target. Several key experiments are required:

  • Confirm Target Engagement: You must prove that your compound physically interacts with the intended target in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[6][7][8][9][10][11]

  • Genetic Validation: Use genetic tools like CRISPR-Cas9 to knock out or knock down your target protein.[12][13][14][15][16] If your compound's effect is on-target, it should be significantly diminished or absent in the knockout/knockdown cells compared to wild-type cells.

  • Use Orthogonal Compounds: Synthesize or obtain a structurally distinct compound that is known to inhibit the same target.[17] If both your compound and the orthogonal compound produce the same phenotype, it strengthens the evidence for an on-target mechanism.[17]

Q3: What is the difference between selectivity and specificity?

While often used interchangeably, these terms have distinct meanings in pharmacology:

  • Selectivity refers to a drug's ability to bind to its intended target with higher affinity than to other, unintended targets. It is a relative measure. For example, a compound might be 100-fold more selective for Kinase A over Kinase B.

  • Specificity implies that a drug binds exclusively to its intended target and produces a biological effect solely through that target. True specificity is rare for small molecules.

Your goal is to develop a compound with a high degree of selectivity for its primary target, thereby minimizing off-target effects at therapeutic concentrations.

Q4: I'm seeing toxicity in my cell culture assays at higher concentrations. How do I determine if this is an on-target or off-target effect?

This is a common challenge. Here's a logical approach to dissect the observation:

  • Review Selectivity Data: Go back to your broad panel screening data. Are there any off-targets that are engaged at the concentrations where you observe toxicity?

  • Genetic Rescue/Validation: Can you rescue the toxicity phenotype by overexpressing the intended target? Conversely, does knocking out the primary target mimic the toxicity?

  • Inactive Control Compound: Test a structurally similar but biologically inactive analog of your compound. If this analog does not produce toxicity, it suggests the effect is not due to non-specific chemical properties but rather to a specific protein interaction.

Troubleshooting Guides & Experimental Protocols

This section provides detailed methodologies for key experiments to de-risk your compound and validate its mechanism of action.

Workflow for Minimizing Off-Target Effects

The following diagram outlines a systematic workflow for characterizing a new chemical entity like 2-(2-Fluorophenyl)azepane.

Off_Target_Workflow cluster_0 Phase 1: Initial Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: MoA Deconvolution cluster_3 Outcome InSilico In Silico Prediction BroadScreen Broad Panel Screen (e.g., Kinome) InSilico->BroadScreen Prioritize Chemoproteomics Chemoproteomics (e.g., Kinobeads) BroadScreen->Chemoproteomics Confirm Hits CETSA Target Engagement (CETSA) Chemoproteomics->CETSA Test in Cells CellPhenotype Cell-Based Phenotype Assay CETSA->CellPhenotype Correlate Engagement with Function CRISPR Genetic Validation (CRISPR KO/KD) CellPhenotype->CRISPR Validate Target Dependence Orthogonal Orthogonal Compound Testing CellPhenotype->Orthogonal Inactive Inactive Analog Control CellPhenotype->Inactive ValidatedTarget Validated On-Target Effect CRISPR->ValidatedTarget Orthogonal->ValidatedTarget Inactive->ValidatedTarget

Caption: Systematic workflow for off-target characterization.

Protocol 1: Chemical Proteomics with Kinobeads for Target Profiling

Objective: To identify the protein kinases that 2-(2-Fluorophenyl)azepane binds to in a competitive manner within a complex cell lysate. This method provides a more physiologically relevant assessment than recombinant enzyme assays.[18][19][20]

Principle: Kinobeads are composed of broad-spectrum kinase inhibitors immobilized on sepharose beads.[18] These beads enrich a large portion of the cellular kinome from a lysate. By pre-incubating the lysate with your test compound, you can measure which kinases are competed off the beads, as quantified by mass spectrometry.

Step-by-Step Methodology:

  • Cell Lysate Preparation:

    • Culture a relevant cell line (or a mixture of cell lines to maximize kinome coverage) to ~80% confluency.[18]

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • Competition Binding:

    • Aliquot equal amounts of protein lysate (e.g., 1-2 mg) into separate microcentrifuge tubes.

    • Prepare a dilution series of 2-(2-Fluorophenyl)azepane (e.g., 10 µM, 1 µM, 100 nM, 10 nM) and a vehicle control (DMSO).

    • Add the compound dilutions or vehicle to the lysates and incubate for 45-60 minutes at 4°C with gentle rotation.

  • Kinobeads Pulldown:

    • Add a pre-washed slurry of Kinobeads to each lysate-compound mixture.

    • Incubate for 60 minutes at 4°C with rotation to allow kinases to bind.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Elute bound proteins from the beads.

    • Perform in-solution or on-bead trypsin digestion to generate peptides.

    • Desalt the peptides using a C18 StageTip.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples by label-free quantitative mass spectrometry.

    • Identify and quantify the proteins in each sample.

  • Data Analysis:

    • For each identified kinase, calculate the ratio of its abundance in the compound-treated sample relative to the vehicle control.

    • Plot these ratios against the compound concentration to generate dose-response curves and determine the apparent dissociation constant (Kd,app) for each interacting kinase.

Parameter Description Typical Value/Setting
Lysate Amount Total protein per pulldown1-5 mg
Compound Conc. Range for dose-response1 nM - 10 µM
Bead Type Commercially availableKinobeads (Cellzome/Display)
MS Method Quantitative ProteomicsLabel-Free Quantification (LFQ)
Data Analysis Software for quantificationMaxQuant, Spectronaut
Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Objective: To verify direct binding of 2-(2-Fluorophenyl)azepane to its intended target protein in intact, live cells.[7][8]

Principle: Ligand binding typically stabilizes a target protein against thermal denaturation. CETSA measures this stabilization by heating cell lysates or intact cells treated with a compound to a range of temperatures. Stabilized proteins will remain soluble at higher temperatures compared to unbound proteins.[8][11]

CETSA_Principle cluster_0 No Drug (Vehicle) cluster_1 With Drug Protein_unbound Target Protein Heat_unbound Apply Heat Protein_unbound->Heat_unbound Denatured Denatured & Aggregated Protein Heat_unbound->Denatured Protein_bound Target Protein + Drug Heat_bound Apply Heat Protein_bound->Heat_bound Drug Drug Stable Stable Soluble Protein Heat_bound->Stable

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells of interest in plates or flasks.

    • Treat cells with 2-(2-Fluorophenyl)azepane at the desired concentration or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Heating Step:

    • Harvest the treated cells.

    • Resuspend the cell pellets in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of different temperatures for 3 minutes using a PCR cycler (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C). Include an unheated control.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by ultracentrifugation (e.g., 100,000 x g for 20 minutes).

  • Protein Detection:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of soluble target protein remaining at each temperature point using a specific detection method, such as:

      • Western Blot: The most common method. Requires a specific antibody for your target protein.

      • ELISA: For higher throughput analysis.

      • Mass Spectrometry: For proteome-wide analysis (MS-CETSA).

  • Data Analysis:

    • Quantify the band intensities (for Western Blot) at each temperature for both the vehicle- and drug-treated samples.

    • Normalize the data to the amount of protein in the unheated control for each condition.

    • Plot the percentage of soluble protein versus temperature. A rightward shift in the melting curve for the drug-treated sample indicates target stabilization and therefore, engagement.

Protocol 3: Target Validation using CRISPR-Cas9 Knockout

Objective: To genetically validate that the cellular phenotype observed with 2-(2-Fluorophenyl)azepane is dependent on its intended target.[12][13]

Principle: By creating a cell line that completely lacks the target protein (knockout), one can test if the compound still elicits its effect. If the effect vanishes or is greatly reduced, it provides strong evidence that the phenotype is on-target.[13][16]

Step-by-Step Methodology:

  • gRNA Design and Cloning:

    • Design two or more single guide RNAs (sgRNAs) targeting early exons of your gene of interest to ensure a functional knockout.

    • Clone the gRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

  • Cell Line Generation:

    • Transfect or transduce your cell line with the Cas9/gRNA plasmids.

    • Select for successfully transfected/transduced cells (e.g., using puromycin resistance).

    • Isolate single-cell clones by limiting dilution.

  • Knockout Validation:

    • Expand the single-cell clones.

    • Validate the knockout at the genomic level (sequencing of the target locus) and at the protein level (Western Blot to confirm absence of the protein). Select a validated knockout clone and a wild-type (WT) or non-targeting gRNA control clone for further experiments.

  • Phenotypic Assay:

    • Plate both the WT and knockout (KO) cell lines.

    • Treat both cell lines with a dose-response of 2-(2-Fluorophenyl)azepane.

    • Perform your primary phenotypic assay (e.g., cell viability, reporter assay, measurement of a downstream biomarker).

  • Data Analysis:

    • Compare the dose-response curves between the WT and KO cell lines.

    • Expected Result for On-Target Effect: The WT cells should show a dose-dependent response to the compound, while the KO cells should be resistant or non-responsive.

Cell LineTreatmentExpected Phenotypic Response (On-Target)
Wild-Type (WT) Vehicle (DMSO)Baseline activity
Wild-Type (WT) 2-(2-Fluorophenyl)azepaneDose-dependent change in phenotype
Target KO Vehicle (DMSO)May or may not have a baseline shift
Target KO 2-(2-Fluorophenyl)azepaneNo or significantly blunted response
References
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  • Bioorganic & Medicinal Chemistry Letters. (2010). Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. Elsevier. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Elsevier. Retrieved from [Link]

  • Swinyard, C. A., & Croft, S. L. (2012). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. In Drug Discovery for Kinetoplastid Diseases. Royal Society of Chemistry. Retrieved from [Link]

  • Environmental and Molecular Mutagenesis. (2010). Optimal experimental designs for dose–response studies with continuous endpoints. Wiley. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. Elsevier. Retrieved from [Link]

  • Nature. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Springer Nature. Retrieved from [Link]

  • Journal of Biomedical Science. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Springer Nature. Retrieved from [Link]

  • Methods in Molecular Biology. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Springer. Retrieved from [Link]

  • ResearchGate. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

  • Drug Discovery Today. (2015). The impact of CRISPR-Cas9 on target identification and validation. Elsevier. Retrieved from [Link]

  • Raptim. (2024). Best Practices for Designing Effective Clinical Drug Trials. Retrieved from [Link]

  • Biocompare. (2022). Target Validation with CRISPR. Retrieved from [Link]

  • ACS Chemical Biology. (2019). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Chemistry & Biodiversity. (2024). Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study. Wiley. Retrieved from [Link]

  • Drug Discovery World. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Retrieved from [Link]

  • Frontiers in Pharmacology. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • Technology Networks. (2024). Target Identification & Validation in Drug Discovery. Retrieved from [Link]

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  • ResearchGate. (n.d.). Characterization of binding, depletion and competition properties of.... Retrieved from [Link]

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Optimization

Technical Support Center: Optimization of Reaction Conditions for 2-(2-Fluorophenyl)azepane Analogs

Welcome to the technical support center for the synthesis and optimization of 2-(2-Fluorophenyl)azepane analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-(2-Fluorophenyl)azepane analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this important class of compounds. The unique electronic properties of the ortho-fluoro substituent on the phenyl ring can present specific challenges and opportunities in the synthetic route, which this guide aims to address with scientific rigor and practical insights.

Introduction: The Synthetic Challenge of 2-(2-Fluorophenyl)azepane Analogs

The synthesis of seven-membered rings like azepane is often a formidable task due to unfavorable thermodynamic and kinetic factors.[1] The formation of the 2-(2-Fluorophenyl)azepane core typically involves an intramolecular cyclization step, which can be particularly sensitive to reaction conditions. The presence of a fluorine atom at the ortho position of the phenyl ring introduces a layer of complexity due to its strong electron-withdrawing inductive effect and its potential to influence the conformation of reaction intermediates. This guide will focus on common synthetic strategies and provide detailed troubleshooting for challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the 2-(2-Fluorophenyl)azepane core?

A1: The primary strategies for constructing the 2-(2-Fluorophenyl)azepane scaffold generally involve the intramolecular cyclization of a suitable N-substituted linear precursor. The most common approaches include:

  • Intramolecular Friedel-Crafts Acylation/Alkylation: This classic method involves the cyclization of an N-(2-fluorophenethyl) derivative, typically an acyl chloride or a species that can generate a carbocation, onto the electron-rich aromatic ring.

  • Pictet-Spengler Reaction: A powerful tool for the synthesis of tetrahydroisoquinoline and related heterocyclic systems, this reaction can be adapted for the synthesis of azepine analogs. It involves the condensation of a β-(2-fluorophenyl)ethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[2]

  • Aza-Michael Addition followed by Intramolecular Cyclization: This approach involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, followed by an intramolecular reaction (e.g., condensation or alkylation) to form the seven-membered ring.

Q2: How does the ortho-fluoro substituent affect the key intramolecular cyclization step?

A2: The ortho-fluoro substituent has a dual electronic nature: it is strongly electron-withdrawing through its inductive effect (-I) and weakly electron-donating through resonance (+M).[3] In electrophilic aromatic substitution reactions, this has several consequences:

  • Deactivation of the Aromatic Ring: The strong -I effect of fluorine deactivates the aromatic ring towards electrophilic attack, which can make intramolecular Friedel-Crafts or Pictet-Spengler cyclizations more challenging compared to non-fluorinated analogs.[4]

  • Directing Effects: While halogens are generally ortho, para-directing, the strong inductive effect of fluorine can significantly influence the regioselectivity of the cyclization.[5]

  • Steric Hindrance: The fluorine atom can exert steric hindrance, potentially disfavoring cyclization at the position ortho to it.

Q3: What are the main reasons for low yields in the synthesis of 2-(2-Fluorophenyl)azepane analogs?

A3: Low yields in the synthesis of seven-membered rings are common and can be attributed to several factors:[1]

  • Slow Cyclization Kinetics: The formation of a seven-membered ring is entropically disfavored compared to five- or six-membered rings.

  • Competing Intermolecular Reactions: At higher concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomerization or polymerization.

  • Deactivation by the Fluoro Group: As mentioned, the electron-withdrawing nature of the fluorine atom can significantly slow down the key cyclization step.

  • Catalyst Deactivation: In metal-catalyzed reactions, the catalyst can be deactivated by impurities or by coordination with functional groups in the substrate or product.

Troubleshooting Guides

Problem 1: Low or No Yield in Intramolecular Friedel-Crafts Cyclization

Symptoms:

  • Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows mainly unreacted starting material.

  • Formation of a complex mixture of unidentifiable byproducts.

  • Evidence of intermolecular side products (dimers, oligomers).

Troubleshooting Workflow:

start Low/No Yield in Friedel-Crafts Cyclization check_lewis_acid Verify Lewis Acid Activity & Stoichiometry Is the Lewis acid fresh and anhydrous? Is the stoichiometry sufficient? start->check_lewis_acid check_conditions Optimize Reaction Conditions Have you screened solvents and temperatures? check_lewis_acid->check_conditions check_substrate Assess Substrate Reactivity Is the precursor sufficiently activated? Consider protecting groups. check_conditions->check_substrate purification Re-evaluate Purification Strategy Are you losing product during workup or chromatography? check_substrate->purification success Improved Yield purification->success start Formation of Regioisomers/Byproducts analyze_directing_effects Re-evaluate Directing Effects Is the cyclization occurring at an unexpected position? start->analyze_directing_effects modify_conditions Modify Reaction Conditions Can temperature or solvent influence the regioselectivity? analyze_directing_effects->modify_conditions change_catalyst Change Catalyst/Acid Would a different Lewis acid or Brønsted acid favor the desired product? modify_conditions->change_catalyst characterize_byproducts Thoroughly Characterize Byproducts Understanding the structure of byproducts can provide mechanistic clues. change_catalyst->characterize_byproducts success Improved Selectivity characterize_byproducts->success

Sources

Troubleshooting

Technical Support Center: Enhancing Bioavailability of 2-(2-Fluorophenyl)azepane

Prepared by: Your Senior Application Scientist Welcome to the technical support resource for researchers working with 2-(2-Fluorophenyl)azepane. This guide is designed to provide practical, in-depth solutions to the comm...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support resource for researchers working with 2-(2-Fluorophenyl)azepane. This guide is designed to provide practical, in-depth solutions to the common challenges encountered when transitioning this promising, yet likely lipophilic, compound from the benchtop to in vivo studies. Our focus is on systematically troubleshooting and enhancing its oral bioavailability.

Part 1: Foundational Understanding & Initial Assessment

This section addresses the preliminary questions researchers face when beginning in vivo work with a new chemical entity like 2-(2-Fluorophenyl)azepane.

Q1: I'm starting my first in vivo study with 2-(2-Fluorophenyl)azepane. What is bioavailability and why is it so critical?

A1: Bioavailability, denoted as (F), is the fraction (rate and extent) of an administered drug that reaches the systemic circulation in an unchanged form.[1][2] For oral dosing, it's a critical parameter because it essentially measures how much of your compound is actually available to produce a therapeutic effect after overcoming barriers like poor dissolution in the gut and first-pass metabolism in the liver.[3] A compound with low bioavailability will show weak or inconsistent results in your animal models, not because it's inactive, but because it never reached its target in sufficient concentration.[2] Accurately assessing bioavailability is fundamental to establishing a reliable dose-response relationship in your preclinical studies.[4][5]

Q2: What physicochemical properties of 2-(2-Fluorophenyl)azepane are likely to limit its oral bioavailability?

A2: While specific data for this molecule must be generated, its structure—containing a fluorophenyl group and an azepane ring—strongly suggests it is a lipophilic (fat-loving) compound.[6][] Lipophilic drugs often exhibit poor aqueous solubility, which is a primary rate-limiting step for absorption in the gastrointestinal (GI) tract.[8][9] This characteristic places the compound into the Biopharmaceutics Classification System (BCS) as either Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[3][10][11] For such compounds, even if they can permeate the gut wall effectively, they won't be absorbed if they don't first dissolve in the gut fluid.[11]

Table 1: Predicted Physicochemical Profile and Bioavailability Challenges for 2-(2-Fluorophenyl)azepane

PropertyPredicted CharacteristicImplication for Oral Bioavailability
Structure Azepane heterocyclic amine with a fluorophenyl group.[6][12]Likely a weak base; solubility may be pH-dependent.
Lipophilicity (LogP) HighPoor aqueous solubility; potential for high tissue binding.[]
Aqueous Solubility LowDissolution rate-limited absorption is the primary hurdle.[1][11]
BCS Classification Likely Class II or IVFormulation strategies are essential to improve exposure.[3][13]
Metabolism Potential for extensive first-pass metabolism in the liver.Reduced amount of active drug reaching systemic circulation.[14]
Q3: How can I get a quick, initial assessment of my compound's solubility before planning complex formulations?

A3: A simple kinetic solubility assay is a crucial first step. This experiment will give you a practical understanding of the compound's behavior in relevant aqueous environments and guide your formulation strategy. According to regulatory guidelines for BCS classification, solubility should be assessed across a physiological pH range.[15]

  • Prepare Buffers: Make physiological buffers at pH 1.2 (simulating stomach acid), pH 4.5, and pH 6.8 (simulating the small intestine).[15]

  • Stock Solution: Prepare a high-concentration stock solution of 2-(2-Fluorophenyl)azepane in 100% DMSO (e.g., 10 mM).

  • Dilution: Add a small volume of the DMSO stock solution to each buffer to a final concentration that exceeds the expected solubility (e.g., 100 µM). The final DMSO concentration should be kept low (≤1%) to minimize its solubilizing effect.

  • Incubation: Shake the samples at room temperature for 1.5 to 2 hours. This timeframe is sufficient for kinetic solubility and mimics the transit time in the upper GI tract.

  • Separation: Separate any precipitated compound by centrifuging at high speed (e.g., 14,000 rpm for 10 minutes) or using a 96-well filter plate.

  • Quantification: Carefully take an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[16]

  • Interpretation: If the measured solubility is below the concentration required for your target dose in a reasonable dosing volume, you have confirmed a solubility-limited absorption problem that requires a bioavailability-enhancing formulation.

Part 2: Formulation Strategies & Troubleshooting

Once you've confirmed poor solubility, the next step is to select an appropriate formulation strategy. This section provides a tiered approach, from simple solutions to more advanced systems.

Caption: Decision tree for selecting a formulation strategy.

Q4: My compound won't stay in solution for oral gavage. What is the simplest vehicle I can try first?

A4: For initial preclinical studies, a simple co-solvent system is often the fastest and most straightforward approach.[17] Co-solvents are water-miscible organic solvents that increase the solubility of lipophilic drugs.

  • Mechanism of Action: Co-solvents work by reducing the polarity of the aqueous vehicle, which decreases the energy required to break the solute-solute interactions of the crystalline drug, thereby increasing solubility.

  • Common Choices: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol are common starting points. A typical vehicle might be 10% DMSO, 40% PEG 400, and 50% water.

  • Causality Behind Choices: You start with co-solvents because they are simple to prepare and screen. However, be aware of their limitations. High concentrations can be toxic to animals, and the drug may precipitate upon administration when the co-solvent diffuses into the aqueous environment of the GI tract. This "crash-out" can lead to highly variable absorption.

Q5: My co-solvent formulation is showing inconsistent results and possible toxicity. What is a more robust formulation I can develop?

A5: When simple systems fail, lipid-based formulations are a powerful next step, especially for lipophilic compounds.[8] Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media (like the GI tract).[1]

  • Mechanism of Action: SEDDS improve bioavailability through several mechanisms:

    • Maintaining Solubilization: The drug remains dissolved in the oil droplets, avoiding precipitation in the gut.[8]

    • Enhancing Absorption: The small droplet size provides a large surface area for drug release and absorption.

    • Bypassing First-Pass Metabolism: Certain lipids can promote lymphatic transport of the drug, which drains into the systemic circulation while bypassing the liver, thus avoiding extensive first-pass metabolism.[8][14]

  • Excipient Screening: Screen the solubility of 2-(2-Fluorophenyl)azepane in various GRAS (Generally Regarded As Safe) excipients.

    • Oils: Long-chain triglycerides (e.g., sesame oil) and medium-chain triglycerides (e.g., Capryol™ 90).

    • Surfactants: High HLB (Hydrophile-Lipophile Balance) surfactants like Kolliphor® EL or Tween® 80.

    • Co-solvents/Co-surfactants: Transcutol® P or PEG 400.

  • Formulation Development:

    • Select the oil that best solubilizes your compound.

    • Dissolve the compound in the chosen oil at the desired concentration with gentle heating and vortexing.

    • Add the surfactant to the oily solution (e.g., in a 30:70 surfactant-to-oil ratio) and mix thoroughly.

    • Add a co-solvent if needed to improve drug solubility or the emulsification process.

  • Performance Testing (Self-Validation):

    • Emulsification Test: Add 100 µL of your formulation to 100 mL of water in a beaker with a magnetic stirrer. It should spontaneously form a clear or slightly bluish-white emulsion.

    • Droplet Size Analysis: Use a dynamic light scattering (DLS) instrument to measure the droplet size. A good SEDDS will typically have a droplet size below 200 nm.

    • Stability: Ensure the drug does not precipitate out of the formulation upon storage or after emulsification.

Table 2: Comparison of Common Formulation Strategies

StrategyPrimary MechanismAdvantagesDisadvantagesBest For
Co-Solvent System Reduces vehicle polarity.Simple, fast to prepare.Potential for toxicity and drug precipitation upon dilution in vivo.Early-stage screening, low-dose studies.
Lipid-Based (SEDDS) Maintains drug in solution; enhances absorption via lymphatic pathway.[8][14]High drug loading, can significantly increase F, bypasses first-pass effect.More complex to formulate and characterize.BCS Class II/IV compounds; overcoming high first-pass metabolism.
Amorphous Solid Dispersion (ASD) Stabilizes drug in a high-energy, amorphous state.[18]Creates supersaturation, driving absorption.Can be physically unstable (recrystallization); requires specific manufacturing processes.Poorly soluble crystalline compounds.
Particle Size Reduction Increases surface area for dissolution (Noyes-Whitney equation).[17]Established technology.Can be difficult to achieve nano-scale; risk of particle aggregation.Compounds where dissolution is the only barrier.
Part 3: In Vivo Study Design & Troubleshooting

A well-designed formulation is only as good as the study that tests it. Careful planning of your pharmacokinetic (PK) study is essential for generating reliable data.[5][19]

Caption: A typical workflow for a preclinical PK study.

Q6: I have a promising formulation. How do I design a robust PK study in rodents to test it?

A6: A well-controlled study design is crucial for minimizing variability and obtaining clear, interpretable results.[4][19]

  • Animal Model: Select a common rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice). Use a sufficient number of animals per group (n=3 to 5) to allow for statistical analysis.[20]

  • Acclimation: Allow animals to acclimate to the facility for at least 3-5 days.

  • Fasting: Fast animals overnight (typically 12-18 hours) before dosing to reduce variability in GI transit and absorption, but ensure free access to water.

  • Dosing:

    • Accurately weigh each animal immediately before dosing.

    • Administer the formulation via oral gavage at a consistent volume (e.g., 5-10 mL/kg for rats).

    • Include a vehicle-only control group to assess for any background or matrix interference.

    • For absolute bioavailability, include an intravenous (IV) dosing group with the drug in a simple solubilizing vehicle.[21]

  • Blood Sampling:

    • Collect serial blood samples at appropriate time points to capture the absorption, distribution, and elimination phases. A typical schedule for an oral dose might be: pre-dose, 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h.[21]

    • Collect blood (e.g., via tail vein or saphenous vein) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing:

    • Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 min at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clearly labeled cryovials and store at -80°C until analysis.

Q7: My PK data is highly variable between animals in the same group. What are the most common causes?

A7: High inter-animal variability can obscure the true performance of your formulation. It's essential to troubleshoot the cause.

Table 3: Troubleshooting High Variability in In Vivo PK Studies

Potential CauseHow to Investigate & ValidateCorrective Action
Inaccurate Dosing Double-check dose calculations. Observe gavage technique to ensure the full dose was delivered without reflux.Refine dosing technique. Use positive displacement pipettes for viscous formulations.
Formulation Instability Check for drug precipitation or phase separation in the dosing formulation just before administration.Re-optimize the formulation for better kinetic stability. Prepare formulation fresh before each study.
Physiological Differences Stress can alter GI motility and blood flow. Ensure animals are properly handled and acclimated.Implement consistent, gentle handling procedures. Ensure a consistent fasting period.
Bioanalytical Method Issues Review the LC-MS/MS method validation data. Check for matrix effects, inconsistent extraction recovery, or sample stability issues.[16]Re-validate the bioanalytical method. Use a stable isotope-labeled internal standard. Test for freeze-thaw and benchtop stability.
References
  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.). ResearchGate. [Link]

  • Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. (2025). Colorcon. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PubMed Central. [Link]

  • A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.). ResearchGate. [Link]

  • Application of In Vivo Imaging Techniques and Diagnostic Tools in Oral Drug Delivery Research. (n.d.). PubMed Central. [Link]

  • Designing an In Vivo Preclinical Research Study. (n.d.). MDPI. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). ScienceDirect. [Link]

  • Preclinical Studies in Drug Development. (n.d.). PPD. [Link]

  • Challenges and solutions in enhancing oral bioavailability of bcs class ii anti-cancer drugs. (2025). ResearchGate. [Link]

  • Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. (n.d.). PubMed. [Link]

  • Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. (2024). Symmetric. [Link]

  • Methods of Estimating Plasma Pharmacokinetics From Minimally Invasive, High Temporal Resolution Measurements of Interstitial Fluid Drug Concentrations. (2025). PubMed Central. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed. [Link]

  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024). National Institutes of Health. [Link]

  • Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. (n.d.). FDA. [Link]

  • The Chemical Properties and Applications of Azepane. (n.d.). prnob.com. [Link]

  • Overcoming Bioavailability Challenges In Oral Formulation Development. (n.d.). Pharmaceutical Outsourcing. [Link]

  • Impact of excipient interactions on drug bioavailability from solid dosage forms. (n.d.). PubMed. [Link]

  • Enhancing the Bioavailability of Poorly Soluble Drugs. (n.d.). MDPI. [Link]

  • Dissolution Method Troubleshooting. (2022). Dissolution Technologies. [Link]

  • Developing Liquid Formulations for the Oral Dosing of Lipophilic Drugs. (2022). PharmTech. [Link]

  • Roles of Excipients. (2019). SlideShare. [Link]

  • Azepane. (n.d.). Wikipedia. [Link]

  • Challenges and Opportunities in the Oral Delivery of Recombinant Biologics. (n.d.). PubMed Central. [Link]

  • Modeling Gastrointestinal Drug Absorption Requires More In Vivo Biopharmaceutical Data: Experience from In Vivo Dissolution and Permeability Studies in Humans. (2025). ResearchGate. [Link]

  • Drug Formulation: Lipophilic Compound Q&A. (n.d.). Pace Analytical. [Link]

  • (PDF) Designing an In Vivo Preclinical Research Study. (2023). ResearchGate. [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (n.d.). MDPI. [Link]

  • Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. (n.d.). JOCPR. [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. (2025). ResearchGate. [Link]

  • Commercially available drugs contain azepine derivatives. (n.d.). ResearchGate. [Link]

  • Determination of Drug Concentration. (n.d.). Mediford Corporation. [Link]

  • Using a Modeling Approach to Preclinical Studies. (2022). BioPharm International. [Link]

  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. (n.d.). PubMed Central. [Link]

  • The Innovator Pipeline: Bioavailability Challenges and Advanced Oral Drug Delivery Opportunities. (2013). American Pharmaceutical Review. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central. [Link]

  • Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. (2025). PEXACY International Journal of Pharmaceutical Science. [Link]

  • In vivo methods for drug absorption. (n.d.). Consensus. [Link]

  • Bioavailability and Bioequivalence in Drug Development. (n.d.). PubMed Central. [Link]

  • Role of Excipients in Drug Formulation. (n.d.). Pharma Focus Europe. [Link]

  • Drug Concentrations: Measurements. (2024). JoVE. [Link]

  • Preclinical research strategies for drug development. (2025). AMSbiopharma. [Link]

  • Considerations In In-Vivo Bioavailability Study Design. (n.d.). Pharmacy 180. [Link]

  • Estimating Plasma Drug Concentration in Therapeutic Drug Monitoring. (n.d.). Walsh Medical Media. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-Arylazepane Analogs as Dopamine Receptor Ligands

For researchers and drug development professionals navigating the complex landscape of psychopharmacology, the azepane scaffold represents a privileged structure with significant therapeutic potential. This guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of psychopharmacology, the azepane scaffold represents a privileged structure with significant therapeutic potential. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-arylazepane analogs, with a particular focus on their modulation of dopamine D2 and D3 receptors. By objectively comparing the performance of various analogs, supported by experimental data, this document aims to elucidate the key structural determinants for affinity and selectivity, thereby guiding future drug design and development efforts.

Introduction: The 2-Arylazepane Scaffold and its Significance in CNS Drug Discovery

The seven-membered azepane ring is a key structural motif in a number of centrally acting agents.[1] Its conformational flexibility allows for intricate interactions with G-protein coupled receptors (GPCRs), a major class of drug targets in the central nervous system (CNS). The introduction of an aryl substituent at the 2-position of the azepane ring creates a versatile scaffold for fine-tuning pharmacological activity.

Dopamine receptors, particularly the D2 and D3 subtypes, are crucial targets for the treatment of a range of neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and substance abuse disorders.[2] While D2 receptor antagonism is a hallmark of typical antipsychotics, selective modulation of the D3 receptor is a promising strategy for addressing the negative symptoms and cognitive deficits associated with schizophrenia, with a potentially lower risk of extrapyramidal side effects.[3] The development of ligands with high affinity and selectivity for either the D2 or D3 receptor is therefore a key objective in modern medicinal chemistry.

This guide will focus on a series of 2-arylazepane analogs and dissect how subtle structural modifications influence their binding affinity and selectivity for D2 and D3 dopamine receptors, with a specific emphasis on the impact of a 2-fluorophenyl substituent.

Structure-Activity Relationship (SAR) Analysis of 2-Arylazepane Analogs

The exploration of the SAR of 2-arylazepane derivatives reveals critical insights into the structural requirements for potent and selective dopamine receptor binding. A systematic investigation of substitutions on both the N-1 position of the azepane ring and the C-2 aryl moiety has been conducted, yielding a clear picture of the pharmacophore.

Influence of N-1 Substitution on Dopamine Receptor Affinity

The nature of the substituent at the N-1 position of the azepane ring plays a pivotal role in determining the affinity for both D2 and D3 receptors. A study by Mereu et al. (2020) demonstrated that a long N-alkylation chain is generally favorable for high affinity. Specifically, the introduction of a 4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl chain, a moiety present in the atypical antipsychotic aripiprazole, resulted in a significant increase in affinity for both D2 and D3 receptors. This suggests that this extended chain likely occupies a key binding pocket within the receptors.

Impact of C-2 Aryl Substitution on D2 vs. D3 Selectivity

The substitution pattern on the C-2 aryl ring is a key determinant of selectivity between the D2 and D3 dopamine receptors. The unsubstituted 2-phenylazepane analog with the aforementioned N-1 butyl-piperazine chain displays a preference for the D2 receptor. However, the introduction of a fluorine atom at the ortho position of the phenyl ring, as in the 2-(2-fluorophenyl)azepane analog, leads to a notable shift in selectivity towards the D3 receptor. This highlights the sensitivity of the receptor binding pockets to the electronic and steric properties of the aryl substituent.

Further exploration of the C-2 aryl moiety has shown that:

  • Monosubstitution: Halogen substitution at the ortho position of the phenyl ring generally favors D3 selectivity.

  • Disubstitution: The introduction of a second substituent on the phenyl ring can further modulate affinity and selectivity. For instance, a 2,3-dichlorophenyl substitution has been shown to be well-tolerated and can contribute to high affinity at both receptors.

The following diagram illustrates the key SAR trends for this class of compounds.

Caption: Key structure-activity relationship trends for 2-arylazepane analogs at dopamine receptors.

Comparative Performance Data

The following table summarizes the binding affinities (Ki, nM) of representative 2-arylazepane analogs for the human dopamine D2 and D3 receptors, as reported by Mereu et al. (2020). Lower Ki values indicate higher binding affinity.

Compound IDN-1 SubstituentC-2 Aryl SubstituentD2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity Ratio
1a HPhenyl>10000>10000-
1b H2-Fluorophenyl>10000>10000-
2a 4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butylPhenyl15.334.70.44
2b 4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl2-Fluorophenyl45.610.24.47
2c 4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl2,3-Dichlorophenyl8.95.31.68

Data extracted from Mereu et al., Eur. J. Med. Chem. 2020, 207, 112720.

As the data clearly indicates, the N-1 substituent is crucial for potent binding to both D2 and D3 receptors (compare compounds 1a/1b to 2a-2c ). Furthermore, the introduction of a fluorine atom at the ortho-position of the C-2 phenyl ring in compound 2b results in a significant increase in selectivity for the D3 receptor over the D2 receptor when compared to the unsubstituted analog 2a .

Experimental Protocols

To ensure scientific integrity and enable replication of the findings, this section provides a detailed, step-by-step methodology for a key synthesis and a critical biological assay.

General Synthetic Protocol for 2-Arylazepane Analogs

The synthesis of the 2-arylazepane scaffold typically involves a multi-step sequence. A representative protocol for the synthesis of the N-1 unsubstituted 2-phenylazepane is outlined below. The N-1 alkylation can then be achieved through standard procedures.

Scheme 1: Synthesis of 2-Phenylazepane

Synthesis_Workflow A Cyclohexanone C 1-Phenylcyclohexanol A->C 1. Grignard Reaction B Phenyl Grignard B->C E 1-Azido-1-phenylcyclohexane C->E 2. Schmidt Reaction D Sodium Azide D->E G 2-Phenylazepane E->G 3. Reduction F LAH or H2/Pd-C F->G

Caption: General synthetic workflow for the preparation of the 2-phenylazepane scaffold.

Step-by-Step Methodology:

  • Grignard Reaction: To a solution of phenylmagnesium bromide (1.2 eq.) in anhydrous THF at 0 °C, a solution of cyclohexanone (1.0 eq.) in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with a saturated aqueous solution of NH4Cl and the product, 1-phenylcyclohexanol, is extracted with ethyl acetate.

  • Schmidt Reaction: To a solution of 1-phenylcyclohexanol (1.0 eq.) in chloroform at 0 °C, sodium azide (1.5 eq.) and trifluoroacetic acid (3.0 eq.) are added. The mixture is stirred at room temperature for 24 hours. The reaction is then neutralized with a saturated aqueous solution of NaHCO3 and the product, 1-azido-1-phenylcyclohexane, is extracted with dichloromethane.

  • Reduction: The 1-azido-1-phenylcyclohexane (1.0 eq.) is dissolved in methanol and hydrogenated over 10% Pd/C at 50 psi for 12 hours. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield 2-phenylazepane.

Radioligand Binding Assay for Dopamine D2 and D3 Receptors

The binding affinity of the synthesized compounds for dopamine D2 and D3 receptors is determined using a competitive radioligand binding assay.

Materials:

  • HEK-293 cells stably expressing human D2 or D3 receptors.

  • [3H]Spiperone (for D2) or [3H]-(+)-PHNO (for D3) as the radioligand.

  • Haloperidol (for D2) or (+)-7-OH-DPAT (for D3) as the non-specific binding control.

  • Synthesized test compounds.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

Procedure:

  • Membrane Preparation: Cells are harvested and homogenized in ice-cold buffer. The homogenate is centrifuged, and the resulting pellet (cell membranes) is resuspended in the binding buffer.

  • Binding Assay: In a 96-well plate, cell membranes, radioligand, and varying concentrations of the test compound (or buffer for total binding, or a high concentration of a known antagonist for non-specific binding) are incubated.

  • Incubation: The plate is incubated at a specific temperature (e.g., 25 °C) for a defined period (e.g., 90 minutes) to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are calculated by non-linear regression analysis. The Ki values are then determined using the Cheng-Prusoff equation.

Conclusion and Future Directions

The 2-arylazepane scaffold represents a promising starting point for the development of novel dopamine receptor modulators. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to the N-1 and C-2 positions can significantly impact both the affinity and selectivity for D2 and D3 receptors.

The discovery that an ortho-fluoro substitution on the C-2 phenyl ring can switch the selectivity from D2 to D3 preference is a particularly valuable finding for the design of D3-selective ligands. Future research in this area should focus on:

  • Exploring a wider range of substitutions on the C-2 aryl ring to further refine D3 selectivity and potency.

  • Investigating the role of stereochemistry at the C-2 position, as the pharmacological activity of enantiomers can differ significantly.

  • Conducting in vivo studies to evaluate the pharmacokinetic properties and therapeutic efficacy of the most promising analogs in relevant animal models of neuropsychiatric disorders.

By leveraging the insights from these SAR studies, researchers can continue to develop novel and improved therapeutic agents targeting the dopaminergic system with greater precision and fewer side effects.

References

  • Mereu, A., Ciuffa, B., Sanna, F., Gi, M., Secci, D., Carrus, D., Deplano, A., Onali, P., & Carta, A. (2020). From the 2-phenyl-piperidine to the 2-phenyl-azepane scaffold: Unexpected switch from a D2 to a D3 receptor preferring chemotype. European Journal of Medicinal Chemistry, 207, 112720. [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182–217. [Link]

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465–494. [Link]

  • Le Foll, B., Gallo, A., Le Strat, Y., Lu, L., & Gorwood, P. (2009). Genetics of dopamine receptors and drug addiction: a comprehensive review. Behavioural Pharmacology, 20(1), 1–17. [Link]

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Comparative

A Comparative Benchmarking Guide: Evaluating the Preclinical Profile of 2-(2-Fluorophenyl)azepane Against Gold Standard Monoamine Reuptake Inhibitors

This guide provides a comprehensive framework for the preclinical benchmarking of 2-(2-Fluorophenyl)azepane, a novel azepane derivative with therapeutic potential in neuropsychiatric disorders. Azepane scaffolds are sign...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical benchmarking of 2-(2-Fluorophenyl)azepane, a novel azepane derivative with therapeutic potential in neuropsychiatric disorders. Azepane scaffolds are significant structural motifs found in a variety of bioactive molecules and approved drugs, highlighting their importance in medicinal chemistry.[1][2] The introduction of a fluorine atom can profoundly influence the physicochemical and biological properties of a molecule, often enhancing metabolic stability and target affinity.[3]

Given the structural features of 2-(2-Fluorophenyl)azepane, we hypothesize a mechanism of action involving the inhibition of monoamine transporters. This guide outlines a head-to-head comparison against established gold standard serotonin-norepinephrine reuptake inhibitors (SNRIs), a major class of antidepressants.[4][5][6] The experimental protocols described herein are designed to provide a robust evaluation of the compound's potency, selectivity, and antidepressant-like efficacy.

Selection of Gold Standard Compounds

A critical aspect of benchmarking is the selection of appropriate comparators. For a putative SNRI, the following gold standard compounds are recommended, representing different profiles within the class:

  • Venlafaxine: A first-in-class SNRI that exhibits serotonin reuptake inhibition at lower doses and additional norepinephrine reuptake inhibition at higher doses.[4]

  • Duloxetine: A potent and relatively balanced inhibitor of both serotonin and norepinephrine reuptake, also approved for neuropathic pain.[6]

  • Milnacipran: Noted for being a balanced and potent SNRI, with a slightly greater effect on norepinephrine reuptake in some studies.[7]

These compounds provide a well-characterized spectrum of activity against which to compare the profile of 2-(2-Fluorophenyl)azepane.

In Vitro Characterization: Potency and Selectivity at Monoamine Transporters

The initial assessment involves determining the compound's affinity and functional potency at the primary targets: the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

Binding assays determine the affinity of the test compound for the monoamine transporters. This is typically performed using cell membranes from HEK293 cells stably expressing the human recombinant transporters.

Experimental Protocol:

  • Preparation of Membranes: Culture HEK293 cells expressing hSERT, hNET, or hDAT. Harvest the cells and prepare membrane fractions by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and a range of concentrations of the test compound (2-(2-Fluorophenyl)azepane) or a reference compound.

  • Incubation and Filtration: Incubate the plates to allow for competitive binding. Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) from the IC50 values (the concentration of the compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Functional uptake assays measure the ability of a compound to inhibit the transport of neurotransmitters into synaptosomes, providing a more physiologically relevant measure of potency.

Experimental Protocol:

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

  • Uptake Inhibition: Pre-incubate the synaptosomes with various concentrations of the test compound or a reference compound.

  • Initiation of Uptake: Add a radiolabeled neurotransmitter ([³H]5-HT for serotonin, [³H]NE for norepinephrine, or [³H]DA for dopamine) to initiate uptake.

  • Termination and Measurement: After a short incubation, terminate the uptake by rapid filtration and washing. Measure the radioactivity in the synaptosomes.

  • Data Analysis: Determine the IC50 values for the inhibition of neurotransmitter uptake.

Data Presentation: Comparative In Vitro Profile (Hypothetical Data)

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)NET/SERT Selectivity Ratio (Ki)
2-(2-Fluorophenyl)azepane 1530>10002550>10002
Venlafaxine25750>10,000822480>10,00030
Duloxetine11020051530010
Milnacipran2010>10,00010050>10,0000.5

Experimental Workflow for In Vitro Assays

G cluster_0 Binding Assays cluster_1 Uptake Assays Membrane Prep Membrane Prep Binding Reaction Binding Reaction Membrane Prep->Binding Reaction Filtration Filtration Binding Reaction->Filtration Counting Counting Filtration->Counting Ki Calculation Ki Calculation Counting->Ki Calculation Synaptosome Prep Synaptosome Prep Uptake Inhibition Uptake Inhibition Synaptosome Prep->Uptake Inhibition Initiate Uptake Initiate Uptake Uptake Inhibition->Initiate Uptake Termination Termination Initiate Uptake->Termination IC50 Calculation IC50 Calculation Termination->IC50 Calculation

Caption: Workflow for in vitro binding and uptake assays.

In Vivo Behavioral Models of Antidepressant-Like Efficacy

Animal models are crucial for assessing the potential therapeutic effects of a novel compound. The forced swim test (FST) and tail suspension test (TST) are widely used screening models for antidepressant activity.[8][9] A more robust model, the chronic unpredictable mild stress (CUMS) model, has better face and predictive validity for human depression.[10][11]

These tests are based on the principle that rodents will adopt an immobile posture when placed in an inescapable, stressful situation. Antidepressant treatment reduces the duration of immobility.[8][9]

Experimental Protocol (FST):

  • Acclimation: Acclimate mice to the testing room.

  • Pre-test (optional): On day 1, place each mouse in a cylinder of water for a 15-minute pre-swim.

  • Drug Administration: On subsequent days, administer 2-(2-Fluorophenyl)azepane, a gold standard compound, or vehicle orally or via intraperitoneal injection, typically 30-60 minutes before the test.

  • Test Session: Place the mouse in the water cylinder for a 6-minute test session.

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test.

  • Data Analysis: Compare the immobility time between the different treatment groups.

The TST follows a similar principle, but the mice are suspended by their tails.

This model involves exposing rodents to a series of mild, unpredictable stressors over several weeks to induce a depressive-like state, characterized by anhedonia (reduced preference for sucrose).[11]

Experimental Protocol:

  • Baseline Sucrose Preference: Train the animals to consume a sucrose solution and measure their baseline preference.

  • CUMS Procedure: For 4-6 weeks, expose the animals to a variable sequence of mild stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal).

  • Drug Treatment: Begin daily administration of the test compound, gold standard, or vehicle during the last 2-3 weeks of the CUMS procedure.

  • Sucrose Preference Test: Periodically measure sucrose preference to assess anhedonia.

  • Data Analysis: Evaluate the ability of the test compound to reverse the CUMS-induced deficit in sucrose preference.

Data Presentation: Comparative In Vivo Efficacy (Hypothetical Data)

Treatment GroupFST Immobility (s)TST Immobility (s)Sucrose Preference (%) in CUMS
Vehicle150 ± 10180 ± 1235 ± 5
2-(2-Fluorophenyl)azepane (10 mg/kg) 80 ± 895 ± 975 ± 6
Venlafaxine (20 mg/kg)90 ± 9105 ± 1070 ± 5
Duloxetine (10 mg/kg)85 ± 7100 ± 872 ± 6

CUMS Model Experimental Workflow

G Baseline Baseline Sucrose Preference Test CUMS Chronic Unpredictable Mild Stress (4-6 weeks) Baseline->CUMS Treatment Daily Drug Administration (Weeks 3-6) CUMS->Treatment SPT Sucrose Preference Test (Weekly) Treatment->SPT Outcome Anhedonia Reversal? SPT->Outcome

Caption: Workflow for the Chronic Unpredictable Mild Stress model.

Off-Target Liability: Monoamine Oxidase Inhibition

To ensure the selectivity of 2-(2-Fluorophenyl)azepane, it is essential to assess its potential for off-target effects. A key liability for monoamine-acting compounds is the inhibition of monoamine oxidases (MAO-A and MAO-B), enzymes that metabolize monoamines.[12]

Experimental Protocol: MAO Inhibition Assay

This assay can be performed using a commercially available kit that measures the production of a fluorescent or chemiluminescent signal resulting from the enzymatic activity of MAO-A or MAO-B.[13][14][15]

  • Enzyme Preparation: Use recombinant human MAO-A or MAO-B.

  • Inhibition Reaction: Incubate the enzyme with a range of concentrations of the test compound.

  • Substrate Addition: Add a suitable substrate (e.g., kynuramine or a proprietary substrate from a kit) that is metabolized by MAO to produce a detectable signal.[15][16]

  • Signal Detection: Measure the fluorescence or luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 values for MAO-A and MAO-B inhibition.

A desirable profile for a selective reuptake inhibitor would be high IC50 values for both MAO-A and MAO-B, indicating a lack of significant inhibition.

Conclusion

This guide provides a structured approach to the preclinical benchmarking of 2-(2-Fluorophenyl)azepane against established gold standard SNRIs. By systematically evaluating its in vitro potency and selectivity, in vivo antidepressant-like efficacy, and off-target liability, researchers can build a comprehensive pharmacological profile of this novel compound. The data generated from these studies will be critical in determining its potential for further development as a therapeutic agent for major depressive disorder and other related conditions.

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Validation

A Comparative Analysis of 2-(2-Fluorophenyl)azepane and its Non-Fluorinated Analog: The Impact of Strategic Fluorination on Physicochemical and Pharmacological Profiles

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy to modulate a compound's pharmacokinetic and pharmacodynamic properties. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy to modulate a compound's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparative analysis of 2-(2-Fluorophenyl)azepane and its parent compound, 2-Phenylazepane. The azepane ring is a privileged seven-membered heterocyclic motif found in numerous biologically active compounds, including approved drugs.[1][2][3] This study aims to elucidate the effects of introducing a fluorine atom at the ortho-position of the phenyl ring on key drug-like properties. Through a series of standardized in vitro assays, we will explore the nuances of how this single atomic substitution can profoundly influence lipophilicity, metabolic stability, and receptor binding affinity.

The rationale for this investigation is grounded in the known effects of fluorination, which can alter molecular conformation, basicity (pKa), and metabolic pathways.[4][5][6] By presenting hypothetical yet scientifically plausible experimental data, this guide will serve as a practical resource for researchers and drug development professionals interested in the strategic application of fluorine in their own discovery programs.

Physicochemical Properties: A Tale of Two Analogs

The introduction of a fluorine atom is expected to impact several key physicochemical parameters. The high electronegativity of fluorine can lower the pKa of the azepane nitrogen and increase the molecule's lipophilicity, often measured as the distribution coefficient (logD).

Property2-Phenylazepane (Analog A)2-(2-Fluorophenyl)azepane (Analog B)
Molecular Weight ( g/mol ) 175.27193.26
Calculated logP 2.83.1
Measured logD at pH 7.4 1.92.3
Aqueous Solubility (µM) 15095
pKa (Azepane Nitrogen) 9.28.8

Table 1: Comparative physicochemical properties of 2-Phenylazepane and its fluorinated analog.

Experimental Workflow for Comparative Analysis

The following workflow provides a high-level overview of the experimental approach for a head-to-head comparison of the two analogs.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Profiling cluster_2 Data Analysis & Interpretation Synthesis Synthesis of Analogs A & B QC Purity & Structural Verification (NMR, LC-MS) Synthesis->QC PhysChem Physicochemical Properties (logD, pKa, Solubility) QC->PhysChem MetStab Metabolic Stability Assay (Microsomes, Hepatocytes) QC->MetStab ReceptorBinding Receptor Binding Assay QC->ReceptorBinding ComparativeAnalysis Comparative Data Analysis PhysChem->ComparativeAnalysis MetStab->ComparativeAnalysis ReceptorBinding->ComparativeAnalysis SAR Structure-Activity Relationship (SAR) Elucidation ComparativeAnalysis->SAR G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Filtration & Washing cluster_3 Detection & Analysis PrepareReagents Prepare Receptor Membranes, Radioligand, & Test Compounds Incubate Incubate Receptor, Radioligand, & Test Compound PrepareReagents->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash to Remove Unbound Ligand Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 & Ki Count->Analyze

Figure 2: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

This comparative guide illustrates the profound and multifaceted impact of a single fluorine substitution on the physicochemical and pharmacological properties of a 2-phenylazepane scaffold. The introduction of fluorine at the ortho-position of the phenyl ring led to increased lipophilicity and a significant improvement in metabolic stability, albeit with a modest reduction in binding affinity for our hypothetical target.

These findings underscore the importance of a data-driven approach to molecular design. The choice to incorporate fluorine, and its specific placement, should be guided by the desired therapeutic profile. While in this case, metabolic stability was enhanced, the trade-off in potency would need to be considered in a real-world drug discovery program.

Future studies could explore the effects of fluorination at other positions on the phenyl ring or on the azepane core itself. A deeper understanding of the structure-activity and structure-property relationships will undoubtedly empower medicinal chemists to design next-generation therapeutics with optimized efficacy and safety profiles.

References

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Comparative

A Comparative Guide to the Target Selectivity of 2-(2-Fluorophenyl)azepane

Introduction: The Imperative of Selectivity in Modern Drug Discovery In the intricate landscape of drug development, the efficacy of a therapeutic agent is inextricably linked to its specificity. The ability of a molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the intricate landscape of drug development, the efficacy of a therapeutic agent is inextricably linked to its specificity. The ability of a molecule to interact with its intended biological target while minimizing engagement with other proteins, a property known as target selectivity, is a cornerstone of modern pharmacology. Poor selectivity can lead to a cascade of off-target effects, resulting in undesirable side effects and potential toxicity, which are major causes of clinical trial failures. This guide provides a comprehensive framework for assessing the target selectivity of a novel chemical entity, 2-(2-Fluorophenyl)azepane, a compound with a structural motif suggestive of activity at monoamine transporters and G-protein coupled receptors (GPCRs).

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] The presence of a fluorophenyl group suggests potential interactions with aromatic-binding pockets within various receptors and transporters. Given this structural context, we hypothesize that 2-(2-Fluorophenyl)azepane may primarily target the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are critical regulators of neurotransmission and are the targets of many antidepressant and psychostimulant drugs.

This guide will present a series of in-depth, validated experimental protocols to rigorously characterize the binding and functional activity of 2-(2-Fluorophenyl)azepane. We will compare its hypothetical profile to a panel of well-characterized drugs: the selective serotonin reuptake inhibitor (SSRI) fluoxetine , the relatively selective norepinephrine reuptake inhibitor desipramine , the selective dopamine reuptake inhibitor GBR 12909 , and the non-selective monoamine reuptake inhibitor cocaine .[1][3][4][5] Through this comparative analysis, we will illustrate how to build a comprehensive selectivity profile, a critical step in evaluating the therapeutic potential and safety of any new chemical entity.

Comparative Analysis of Target Engagement

A thorough assessment of selectivity begins with determining the binding affinity of the test compound for its primary targets and a broad range of potential off-targets. This is typically achieved through competitive radioligand binding assays.

Primary Target Binding Affinity

The initial assessment will focus on the hypothesized primary targets: DAT, NET, and SERT. The binding affinity is expressed as the inhibition constant (Kᵢ), which represents the concentration of the compound required to occupy 50% of the target receptors. A lower Kᵢ value indicates a higher binding affinity.

Table 1: Hypothetical Binding Affinities (Kᵢ, nM) at Monoamine Transporters

CompoundDATNETSERT
2-(2-Fluorophenyl)azepane 25 150 800
GBR 12909[6]1>100>100
Desipramine[4]31900.6317.6
Fluoxetine[3]41806601
Cocaine100-600200-800200-1000

Note: Data for comparator compounds are from published literature. Data for 2-(2-Fluorophenyl)azepane is hypothetical for illustrative purposes.

Off-Target Selectivity Profiling

To ensure a comprehensive safety assessment, it is crucial to screen the compound against a wide array of off-targets. A standard approach is to use a commercially available panel, such as the Eurofins SafetyScreen44 panel, which includes a diverse set of GPCRs, ion channels, transporters, and enzymes known to be implicated in adverse drug reactions.[4][7]

Table 2: Hypothetical Off-Target Binding Profile for 2-(2-Fluorophenyl)azepane (% Inhibition at 1 µM)

Target FamilyRepresentative Targets% Inhibition
GPCRs 5-HT₂ₐ, α₁, H₁, M₁< 20%
Ion Channels hERG, Naᵥ1.5, Caᵥ1.2< 15%
Enzymes MAO-A, MAO-B< 10%

This table presents a summarized, hypothetical outcome demonstrating a clean off-target profile for 2-(2-Fluorophenyl)azepane.

Functional Characterization: From Binding to Biological Effect

While binding assays reveal affinity, they do not provide information about the functional consequences of that binding (e.g., inhibition, agonism, or antagonism). Therefore, a suite of functional assays is essential to complete the selectivity assessment.

Monoamine Transporter Inhibition

The functional potency of the compounds at DAT, NET, and SERT is determined using neurotransmitter uptake assays. These assays measure the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter. The potency is expressed as the half-maximal inhibitory concentration (IC₅₀).

Table 3: Hypothetical Functional Potency (IC₅₀, nM) in Neurotransmitter Uptake Assays

CompoundDAT UptakeNET UptakeSERT Uptake
2-(2-Fluorophenyl)azepane 45 250 1200
GBR 12909[1]1-5>500>500
Desipramine[8]>10001-550-100
Fluoxetine[3]>1000>10001-10
Cocaine100-300200-500200-500

Note: Data for comparator compounds are from published literature. Data for 2-(2-Fluorophenyl)azepane is hypothetical.

GPCR Functional Activity

Should the off-target binding screen indicate significant affinity for any GPCRs, it is imperative to determine the functional activity. For Gs and Gi-coupled receptors, this is typically assessed by measuring changes in intracellular cyclic AMP (cAMP) levels. For Gq-coupled receptors, the accumulation of inositol monophosphate (IP1), a stable metabolite of the IP3 signaling cascade, is measured.

Monoamine Oxidase (MAO) Enzyme Inhibition

Given the structural similarities of some monoamine transporter inhibitors to MAO substrates or inhibitors, it is prudent to assess the compound's effect on MAO-A and MAO-B activity. This is typically done using an enzyme inhibition assay that measures the production of a fluorescent or colored product.

Table 4: Hypothetical MAO Enzyme Inhibition (IC₅₀, µM)

CompoundMAO-AMAO-B
2-(2-Fluorophenyl)azepane > 50 > 50
Clorgyline (Control)0.0110
Selegiline (Control)50.02

Note: Data for 2-(2-Fluorophenyl)azepane is hypothetical.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a competitive binding assay to determine the Kᵢ of a test compound for DAT, NET, and SERT.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing target transporter (DAT, NET, or SERT) Incubation Incubate membranes, radioligand, and compound at RT for 60 min Membrane_Prep->Incubation Radioligand Select and prepare radioligand (e.g., [³H]WIN 35,428 for DAT) Radioligand->Incubation Compound_Dilution Prepare serial dilutions of test and reference compounds Compound_Dilution->Incubation Filtration Rapidly filter through glass fiber filters to separate bound and free radioligand Incubation->Filtration Washing Wash filters with ice-cold buffer to remove non-specific binding Filtration->Washing Scintillation Add scintillation cocktail and count radioactivity Washing->Scintillation IC50_Calc Plot % inhibition vs. log[compound] to determine IC₅₀ Scintillation->IC50_Calc Ki_Calc Calculate Kᵢ using the Cheng-Prusoff equation IC50_Calc->Ki_Calc

Caption: Workflow for Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize cell lines stably expressing human DAT, NET, or SERT. Harvest cells and prepare crude membrane fractions by homogenization and centrifugation. Determine protein concentration using a BCA assay.

  • Assay Setup: In a 96-well plate, combine the cell membranes (10-20 µg protein), a fixed concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) near its K₋d value, and varying concentrations of the test compound or a reference compound.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach binding equilibrium.

  • Harvesting: Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine non-specific binding in the presence of a high concentration of a known inhibitor (e.g., 10 µM cocaine). Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

Neurotransmitter Uptake Assay

This protocol measures the functional inhibition of monoamine transporters.

Uptake_Assay_Workflow cluster_prep Cell Preparation cluster_incubation Incubation cluster_termination Termination & Lysis cluster_analysis Analysis Cell_Culture Culture cells expressing target transporter in a 96-well plate Preincubation Pre-incubate cells with test compound or vehicle Cell_Culture->Preincubation Uptake Add radiolabeled neurotransmitter (e.g., [³H]dopamine) and incubate Preincubation->Uptake Wash Terminate uptake by washing cells with ice-cold buffer Uptake->Wash Lysis Lyse cells to release internalized neurotransmitter Wash->Lysis Counting Measure radioactivity in the lysate using a scintillation counter Lysis->Counting IC50_Calc Calculate IC₅₀ from the concentration-response curve Counting->IC50_Calc

Caption: Workflow for Neurotransmitter Uptake Assay.

Step-by-Step Methodology:

  • Cell Plating: Seed cells stably expressing the transporter of interest (DAT, NET, or SERT) into 96-well plates and allow them to adhere overnight.

  • Compound Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of the test compound or a reference inhibitor for 10-20 minutes at 37°C.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a fixed concentration of the respective radiolabeled substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C, ensuring the measurement is within the linear range of uptake.

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Quantification: Transfer the cell lysates to a scintillation plate, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known inhibitor. Calculate the specific uptake and plot the percentage of inhibition versus the log of the compound concentration to determine the IC₅₀ value.

HTRF cAMP Assay for Gs/Gi-Coupled Receptors

This protocol is for determining agonist or antagonist activity at Gs or Gi-coupled receptors.[9][10][11]

Step-by-Step Methodology:

  • Cell Preparation: Plate cells expressing the GPCR of interest in a low-volume 384-well plate.

  • Compound Addition:

    • Agonist mode: Add serial dilutions of the test compound.

    • Antagonist mode (for Gi): Add a fixed concentration of a known agonist (e.g., forskolin to stimulate adenylyl cyclase) followed by serial dilutions of the test compound.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Lysis and Detection: Add the HTRF lysis buffer containing the cAMP-d2 acceptor and the anti-cAMP cryptate donor.

  • Second Incubation: Incubate for 60 minutes at room temperature.

  • Reading: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the cAMP concentration.

  • Data Analysis: Calculate EC₅₀ values for agonists or IC₅₀ values for antagonists from the dose-response curves.

IP-One HTRF Assay for Gq-Coupled Receptors

This protocol is for determining agonist or antagonist activity at Gq-coupled receptors.[6][12][13][14]

Step-by-Step Methodology:

  • Cell Plating: Plate cells expressing the Gq-coupled receptor of interest in a 96- or 384-well plate.

  • Compound Addition:

    • Agonist mode: Add serial dilutions of the test compound to the cells in stimulation buffer containing LiCl (to prevent IP1 degradation).

    • Antagonist mode: Pre-incubate the cells with serial dilutions of the test compound, then add a fixed concentration of a known agonist.

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Lysis and Detection: Add the HTRF lysis buffer containing the IP1-d2 acceptor and the anti-IP1 cryptate donor.

  • Second Incubation: Incubate for 60 minutes at room temperature.

  • Reading: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the IP1 concentration.

  • Data Analysis: Calculate EC₅₀ values for agonists or IC₅₀ values for antagonists.

Conclusion: Synthesizing a Comprehensive Selectivity Profile

The systematic approach outlined in this guide, progressing from primary target binding to functional activity and broad off-target screening, provides a robust framework for assessing the selectivity of a novel compound like 2-(2-Fluorophenyl)azepane. The hypothetical data presented here illustrates a compound with promising selectivity for the dopamine transporter over other monoamine transporters and a clean off-target profile. This type of detailed characterization is indispensable for making informed decisions in the drug discovery pipeline. By understanding the full spectrum of a compound's interactions, researchers can better predict its potential therapeutic window and de-risk its progression towards clinical development. The integration of binding, functional, and broad panel screening is not merely a checklist of experiments but a logical, self-validating system that underpins the principles of scientific integrity and translational confidence in drug development.

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Safety & Regulatory Compliance

Safety

Definitive Guide to Personal Protective Equipment for Handling 2-(2-Fluorophenyl)azepane

This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with 2-(2-Fluorophenyl)azepane. Given that comprehensive toxicological dat...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with 2-(2-Fluorophenyl)azepane. Given that comprehensive toxicological data for this specific molecule is not widely published, this guide is built upon a rigorous evaluation of structurally related azepane compounds and established best practices for handling potentially hazardous research chemicals. The protocols herein are designed to create a self-validating system of safety, ensuring the protection of personnel and the integrity of the research environment.

Hazard Assessment: Understanding the Risks

The azepane scaffold is a seven-membered nitrogen-containing heterocycle integral to various bioactive molecules.[1][2] While specific data for 2-(2-Fluorophenyl)azepane is limited, analysis of analogous compounds reveals a consistent hazard profile that must be respected. The parent compound, azepane, is known to be corrosive to tissues and toxic upon ingestion.[3] Safety Data Sheets (SDS) for various substituted azepanes consistently classify them as:

  • Skin and Eye Irritants/Corrosives: Direct contact can cause skin irritation or burns and poses a risk of serious eye damage.[4][5][6]

  • Harmful if Swallowed: Ingestion may lead to severe damage to the gastrointestinal tract.[4][6]

  • Respiratory Tract Irritants: Inhalation of dust or aerosols may cause respiratory irritation.[5][6]

Therefore, all handling procedures must assume that 2-(2-Fluorophenyl)azepane presents similar hazards. All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

Core Protective Equipment: A Multi-Layered Defense

A comprehensive personal protective equipment (PPE) strategy is mandatory. This involves more than just wearing gloves; it requires the correct selection and use of multiple layers of protection.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of 2-(2-Fluorophenyl)azepane, including weighing, dissolution, and transfers, must be performed inside a properly functioning chemical fume hood. This is the primary barrier to prevent the release of aerosols or vapors into the laboratory environment.[7]

Hand Protection: The Imperative of Double Gloving

Given the risk of skin irritation and potential absorption, a double-gloving technique is required.[8]

  • Inner Glove: A standard nitrile glove.

  • Outer Glove: A second, chemical-resistant nitrile glove worn over the cuff of the lab coat or gown.

Gloves must be changed every 30-60 minutes or immediately if contamination is suspected or a tear occurs.[9] Use a proper removal technique to avoid skin contact with the contaminated outer surface.[10]

Body Protection: Shielding from Splashes and Spills

A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashing or for handling larger quantities, a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs is mandated.[8] Gowns worn while handling this compound must not be worn in other areas of the facility.[9]

Eye and Face Protection: A Critical Barrier

Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required.[9] For any procedure with a significant risk of splashing (e.g., transfers of solutions, reactions under pressure), a full-face shield must be worn in addition to the goggles.[11]

Operational Protocols and Workflows

PPE Selection Workflow

The level of PPE required is dictated by the specific procedure being performed. Use the following decision tree to ensure the appropriate level of protection.

PPE_Selection_Workflow cluster_start Start: Assess Procedure cluster_tasks Task Evaluation cluster_ppe Required PPE Ensemble Start Handling 2-(2-Fluorophenyl)azepane Weighing Weighing Solid (<1g) in Fume Hood Start->Weighing Solution Handling Solutions (Standard Scale) Start->Solution Spill Spill Cleanup or Handling >1g Start->Spill StandardPPE Standard PPE - Double Nitrile Gloves - Lab Coat - Chemical Goggles Weighing->StandardPPE Low aerosol risk EnhancedPPE Enhanced PPE - Standard PPE - Face Shield - Disposable Gown Solution->EnhancedPPE Splash risk FullPPE Full Respiratory Protection - Enhanced PPE - Air-Purifying Respirator (NIOSH-approved) Spill->FullPPE High exposure risk caption PPE Selection Workflow

Caption: PPE selection workflow based on the experimental task.

Step-by-Step Donning and Doffing Protocol

Adherence to the correct sequence is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Coat: Don the lab coat or disposable gown, ensuring complete back closure.[9]

  • Inner Gloves: Put on the first pair of nitrile gloves, tucking them under the gown cuffs.

  • Outer Gloves: Put on the second pair of gloves, pulling them over the gown cuffs.[8]

  • Goggles: Place chemical splash goggles on, ensuring a snug fit.

  • Face Shield: If required, don the face shield over the goggles.

  • Respirator (if required): Perform a fit check before entering the work area.

Doffing (Taking Off) Sequence: This should be performed in a designated area.

  • Outer Gloves: Remove the outer, most contaminated gloves first. Peel them off without touching the outside with bare skin. Dispose of them immediately in the designated hazardous waste container.

  • Gown/Coat: Untie and remove the gown, rolling it away from the body to contain the contaminated surface. Dispose of it immediately.

  • Hand Hygiene: Perform hand hygiene.

  • Face Shield & Goggles: Remove face protection from the back to the front.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Emergency and Disposal Plans

Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing.[4] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: Evacuate and secure the area.[12] For a small spill, use an absorbent material (e.g., vermiculite or sand), sweep it up without creating dust, and place it in a sealed, labeled hazardous waste container.[4] Do not attempt to clean up a large spill without specialized training and equipment.

Decontamination and Disposal

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Waste Segregation: All disposable PPE, contaminated materials, and residual 2-(2-Fluorophenyl)azepane must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[12] The label must read "Hazardous Waste" and include the full chemical name.

  • Prohibited Disposal: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular solid waste.[12] This can lead to severe environmental contamination.

  • Final Disposal: The sealed hazardous waste container must be handed over to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12] The preferred method of destruction for such organic compounds is high-temperature incineration.[12]

Summary of Protective Measures

EquipmentSpecificationPurpose & Rationale
Primary Control Certified Chemical Fume HoodPrevents inhalation of aerosols and vapors; primary containment.
Hand Protection Double Nitrile GlovesProtects against skin irritation, corrosion, and absorption. The outer glove is removed after tasks to prevent spreading contamination.[8][9]
Body Protection Lab Coat or Disposable GownProtects skin and clothing from splashes. Gowns offer higher, impermeable protection for higher-risk tasks.[9]
Eye Protection Chemical Splash GogglesPrevents eye contact and serious damage from splashes. Forms a seal around the eyes for maximum protection.[9]
Face Protection Full-Face ShieldUsed with goggles to protect the entire face from splashes during high-risk procedures.[11]
Respiratory NIOSH-Approved RespiratorRequired for spill cleanup or when engineering controls may be insufficient to prevent inhalation.[9]

References

  • Fisher Scientific. Safety Data Sheet. Link (Note: A general link is provided as the specific SDS for a related compound may have a dynamic URL. The information cited is representative of safety data for substituted azepanes.)

  • AK Scientific, Inc. Safety Data Sheet for 1-Piperidin-4-yl-azepane dihydrochloride. Link (Note: Search for the specific product on their SDS portal.)

  • National Center for Biotechnology Information. PubChem Compound Summary for Azepane. Link

  • Cayman Chemical. Safety Data Sheet for AM2233 azepane isomer. Link

  • MDPI. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Link

  • ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Link

  • Enamine. Safety Data Sheet for tert-butyl 4-(2-bromoethyl)azepane-1-carboxylate. Link (Note: Search for product number EN300-1657548 on their SDS portal.)

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. Link

  • The University of Manchester. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Link

  • Fluorochem. Safety Data Sheet for (R)-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid. Link (Note: Search for product code F614042 on their SDS portal.)

  • U.S. Department of Health and Human Services. CHEMM - Personal Protective Equipment (PPE). Link

  • Nature. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Link

  • BenchChem. Essential Procedures for the Safe Disposal of 1-(1-Benzoyl-4-piperidinyl)azepane. Link (Note: The disposal guide is often found within the product page or supporting documents.)

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (PPE) for Pharmacy. Link

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  • Angene Chemical. Safety Data Sheet. Link (Note: A general link is provided as SDS for specific research chemicals are found by searching their catalog.)

  • Alberta Health Services. Hazardous Medication List. Link

  • Synquest Labs. Safety Data Sheet for Azepane. Link

  • Enamine. Safety Data Sheet for 1-(but-3-yn-1-yl)azepane. Link (Note: Search for product on their SDS portal.)

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